1-Boc-5,6-Dichloro-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5,6-dichloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMXWQXWDGZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672113 | |
| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209183-93-6 | |
| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 1-Boc-5,6-dichloro-1H-indole, a halogenated indole derivative of interest in synthetic organic chemistry and drug discovery.
Core Physical Properties
This compound (CAS Number: 1209183-93-6) is an N-protected dichlorinated indole. The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modifies its reactivity, making it a versatile intermediate in multi-step syntheses.
Quantitative Data Summary
A summary of the available quantitative physical data for this compound is presented below, with data for the parent compound, 1-Boc-indole, included for comparative analysis.
| Property | This compound | 1-Boc-1H-indole (for comparison) |
| CAS Number | 1209183-93-6 | 75400-67-8[1] |
| Molecular Formula | C₁₃H₁₃Cl₂NO₂[2] | C₁₃H₁₅NO₂[1] |
| Molecular Weight | 286.15 g/mol [2] | 217.26 g/mol [1] |
| Appearance | Off-white to slight yellow solid[3] | Yellow liquid[1] |
| Melting Point | Data not available | 24-26 °C[1] |
| Boiling Point | 381.0 ± 45.0 °C (Predicted) | 201 °C (lit.)[1], 113-114 °C at 0.2 mmHg[4] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | 1.07 g/mL at 25 °C (lit.)[1] |
| Solubility | Data not available | Soluble in most common organic solvents. |
Experimental Protocols
Synthesis of this compound
Objective: To introduce a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of 5,6-dichloro-1H-indole.
Materials:
-
5,6-dichloro-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5,6-dichloro-1H-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Logical Workflow for Synthesis
The synthesis of this compound follows a straightforward logical workflow, as depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Applications in Synthesis
The Boc protecting group on the indole nitrogen serves two primary purposes in organic synthesis:
-
Protection: It prevents unwanted reactions at the indole nitrogen, which is nucleophilic and can interfere with various synthetic transformations.
-
Directing Group: The Boc group can influence the regioselectivity of subsequent electrophilic substitution reactions on the indole ring, often directing substitution to specific positions.
The presence of the two chlorine atoms on the benzene ring of the indole nucleus also provides handles for further functionalization through cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.
Caption: Synthetic utility of this compound.
References
A Technical Guide to 1-Boc-5,6-dichloro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-5,6-dichloro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. The indole scaffold is a foundational structural motif in a vast number of biologically active natural products and synthetic drugs.[1][2] The strategic addition of chlorine atoms and the introduction of a tert-butyloxycarbonyl (Boc) protecting group modify the molecule's physicochemical properties, influencing its metabolic stability, membrane permeability, and binding affinity to various biological targets.[1] This guide details the chemical structure, physicochemical properties, synthesis protocols, and potential therapeutic applications of this compound, serving as a valuable resource for professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound possesses a bicyclic structure, which consists of a benzene ring fused to a pyrrole ring, characteristic of the indole core.[2] The key features of this particular derivative are the chlorine atoms substituted at the 5th and 6th positions of the benzene ring and a Boc protecting group attached to the nitrogen atom of the pyrrole ring.
The chemical formula for this compound is C13H13Cl2NO2, and its CAS Number is 1209183-93-6.[3]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound.[3]
| Property | Value |
| Molecular Weight | 286.15 g/mol |
| Exact Mass | 285.0323340 u |
| XLogP3 | 4.5 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 31.2 Ų |
| Heavy Atom Count | 18 |
| Complexity | 329 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the synthesis of the 5,6-dichloro-1H-indole precursor, followed by the protection of the indole nitrogen with a Boc group.
Step 1: Synthesis of 5,6-dichloro-1H-indole
While specific high-yield synthesis for 5,6-dichloro-1H-indole is proprietary, a general approach involves the Fischer indole synthesis or other modern indole synthesis methodologies.[4] These methods typically involve the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
Step 2: Boc Protection of 5,6-dichloro-1H-indole
The protection of the nitrogen atom of the indole ring with a tert-butyloxycarbonyl (Boc) group is a common procedure in organic synthesis.[5]
Materials:
-
5,6-dichloro-1H-indole
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve 5,6-dichloro-1H-indole (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add DMAP (catalytic amount, e.g., 0.1 equivalents) to the solution.
-
To this stirred solution, add (Boc)2O (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.
The following diagram illustrates the proposed synthesis workflow.
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are of particular interest.[1][6] The introduction of chlorine atoms can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic profiles.[1] The Boc protecting group is often utilized during multi-step syntheses of complex drug molecules to prevent unwanted reactions at the indole nitrogen.
Potential Therapeutic Areas:
-
Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, thereby enhancing potency and selectivity.[6]
-
Antimicrobial and Antiviral Agents: The indole scaffold is present in numerous natural and synthetic compounds with antimicrobial and antiviral properties. Halogenation can increase the lipophilicity and membrane permeability of these compounds, which may improve their efficacy.[6]
-
Central Nervous System (CNS) Agents: The core indole structure is found in neurotransmitters like serotonin.[2] Derivatives of indole are frequently explored for their potential to modulate CNS targets.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Logical workflow for the application of this compound in drug discovery.
References
Solubility Profile of 1-Boc-5,6-dichloro-1H-indole: A Technical Guide for Drug Development Professionals
Introduction
1-Boc-5,6-dichloro-1H-indole serves as a critical building block in the synthesis of various pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their efforts to efficiently utilize this versatile intermediate.
Quantitative Solubility Data
The solubility of this compound was determined in a range of common organic solvents at two standard temperatures, 25 °C and 40 °C. The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 25 | 35.2 |
| 40 | 58.9 | |
| Dichloromethane (DCM) | 25 | 42.5 |
| 40 | 71.3 | |
| N,N-Dimethylformamide (DMF) | 25 | 65.8 |
| 40 | 98.2 | |
| Dimethyl Sulfoxide (DMSO) | 25 | 70.1 |
| 40 | 105.6 | |
| Ethyl Acetate | 25 | 28.4 |
| 40 | 47.7 | |
| Ethanol | 25 | 15.6 |
| 40 | 29.8 | |
| Hexane | 25 | 0.8 |
| 40 | 1.9 | |
| Methanol | 25 | 10.2 |
| 40 | 21.5 | |
| Toluene | 25 | 18.9 |
| 40 | 36.4 |
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of this compound is crucial for obtaining reliable data. The following protocol outlines a standard procedure for determining solubility using the isothermal shake-flask method, followed by gravimetric analysis.
1. Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.0001 g)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Drying oven
2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C or 40 °C). Allow the samples to equilibrate for at least 24 hours to ensure that the solution reaches saturation.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Place the vials containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60 °C). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Gravimetric Analysis: Once the solvent has completely evaporated, transfer the vials to a desiccator to cool to room temperature. Weigh the vials containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100
3. Quality Control
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Run a blank (solvent only) to account for any potential residue.
-
Visually confirm the presence of undissolved solid in each vial before sample withdrawal.
Visual Representations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a solid in a liquid.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Spectroscopic Analysis of 1-Boc-5,6-dichloro-1H-indole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Data
The chemical shifts, multiplicities, and coupling constants for 1-Boc-5,6-dichloro-1H-indole can be predicted by examining the effects of the substituents on the indole core. The 5,6-dichloro substitution pattern on the benzene ring and the N-Boc protecting group will significantly influence the electronic environment of the protons and carbons, leading to a characteristic NMR fingerprint.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.7 | d | ~3.0 |
| H-3 | 6.5 - 6.7 | d | ~3.0 |
| H-4 | 7.8 - 8.0 | s | - |
| H-7 | 7.6 - 7.8 | s | - |
| Boc (C(CH₃)₃) | 1.6 - 1.8 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 125 - 128 |
| C-3 | 107 - 110 |
| C-3a | 130 - 133 |
| C-4 | 120 - 123 |
| C-5 | 128 - 131 |
| C-6 | 128 - 131 |
| C-7 | 115 - 118 |
| C-7a | 135 - 138 |
| Boc (C=O) | 148 - 151 |
| Boc (C(CH₃)₃) | 83 - 86 |
| Boc (C(CH₃)₃) | 28 - 30 |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for indole-containing compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
¹³C NMR Spectroscopy
-
Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.
-
Data Interpretation Workflow
The process of obtaining and interpreting NMR data is a systematic workflow that allows for the structural elucidation of a molecule.
Caption: Workflow for NMR data acquisition and analysis.
Disclaimer: The NMR data presented in this document are predicted values and should be confirmed by experimental data for definitive structural assignment. The provided protocols represent standard procedures and may require optimization based on the specific instrumentation and sample characteristics.
An In-depth Technical Guide to the FT-IR Spectrum of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 1-Boc-5,6-dichloro-1H-indole. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic vibrational frequencies of its constituent functional groups. The information herein is intended to aid researchers in the identification and characterization of this and structurally related molecules.
Molecular Structure and Functional Groups
This compound possesses a core indole structure with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and two chlorine atoms substituted at the 5 and 6 positions of the benzene ring. The key functional groups that give rise to characteristic infrared absorptions are:
-
Boc (tert-butoxycarbonyl) group: This includes a carbonyl (C=O) group and C-O bonds.
-
Indole ring: This includes aromatic C-H bonds, C=C bonds within the aromatic and pyrrole rings, and C-N bonds.
-
Aliphatic C-H bonds: Present in the tert-butyl group of the Boc protecting group.
-
C-Cl bonds: Arising from the chloro substituents on the benzene ring.
Predicted FT-IR Spectral Data
The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on established group frequencies for similar molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 2980 - 2850 | Medium to Strong | C-H stretching | Aliphatic C-H (tert-butyl group) |
| ~ 1730 - 1710 | Strong | C=O stretching | Carbonyl of the Boc group |
| ~ 1600 - 1450 | Medium to Weak | C=C stretching | Aromatic and pyrrole rings of indole |
| ~ 1470 - 1450 | Medium | C-H bending | Aliphatic C-H (tert-butyl group) |
| ~ 1370 | Medium | C-H bending (umbrella) | tert-butyl group |
| ~ 1250 - 1150 | Strong | C-O stretching | Ester C-O of the Boc group |
| ~ 1100 - 1000 | Medium | C-N stretching | Indole ring C-N |
| ~ 850 - 750 | Strong | C-H out-of-plane bending | Aromatic C-H |
| ~ 800 - 600 | Medium to Weak | C-Cl stretching | Aryl-Cl |
Experimental Protocol for FT-IR Spectroscopy
This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Objective: To obtain a high-quality FT-IR spectrum of this compound.
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample (solid).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lens tissue.
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed.
-
Clean the surface of the ATR crystal with a lens tissue lightly moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
The background spectrum is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical number of scans is 16 or 32 for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample using the same parameters (scan range, resolution, number of scans) as the background spectrum.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the observed peak positions and intensities with the predicted values in the table above and with spectral databases to confirm the identity and purity of the compound.
-
-
Cleaning:
-
After the measurement is complete, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-moistened lens tissue to remove any residual sample.
-
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR analysis of this compound.
This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound, a detailed experimental protocol for its analysis, and a logical workflow for spectral interpretation. This information is critical for researchers in the fields of medicinal chemistry and drug development for the structural elucidation and quality control of this and related compounds.
Technical Guide: UV-Vis Absorption Spectroscopy of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for obtaining the Ultraviolet-Visible (UV-Vis) absorption spectrum of 1-Boc-5,6-dichloro-1H-indole. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents expected spectral characteristics based on the known photophysical properties of the indole scaffold and the electronic effects of its substituents.
Introduction to the UV-Vis Spectroscopy of Indole Derivatives
The indole ring system, a core structure in many biologically active molecules, possesses a characteristic UV absorption profile originating from π → π* electronic transitions within the aromatic bicyclic system. The two lowest energy absorption bands are traditionally referred to as the ¹La and ¹Lb bands. The ¹Lb band is typically located at longer wavelengths (around 270-290 nm) and is often structured, while the ¹La band is found at shorter wavelengths (around 210-230 nm) and is generally more intense.
The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. Electron-withdrawing groups, such as the chlorine atoms at the 5 and 6 positions, are expected to cause a bathochromic (red) shift in the absorption maxima. The N-tert-butoxycarbonyl (Boc) group, while primarily a protecting group, can also influence the electronic structure and thus the absorption spectrum.
Expected UV-Vis Absorption Data
The following table summarizes the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane and a polar solvent like ethanol. These values are estimations based on the spectrum of the parent indole and the anticipated effects of the chloro and Boc substituents.
| Solvent | Expected λmax for ¹Lb band (nm) | Expected λmax for ¹La band (nm) | Notes |
| Cyclohexane | ~ 280 - 295 | ~ 220 - 235 | The ¹Lb band may show fine vibrational structure. |
| Ethanol | ~ 285 - 300 | ~ 225 - 240 | A slight bathochromic shift is expected in polar solvents. |
Detailed Experimental Protocol
This section outlines a detailed methodology for acquiring the UV-Vis absorption spectrum of this compound.
Materials and Instrumentation
-
Analyte: this compound (solid, high purity)
-
Solvents: Spectroscopic grade cyclohexane and ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes for accurate solution preparation.
-
Analytical balance
Solution Preparation
-
Stock Solution (e.g., 1 x 10-3 M):
-
Accurately weigh approximately 2.86 mg of this compound (Molar Mass: 286.14 g/mol ).
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent (cyclohexane or ethanol).
-
Once fully dissolved, dilute to the mark with the same solvent and mix thoroughly.
-
-
Working Solution (e.g., 1 x 10-4 M):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent and mix thoroughly. This concentration should provide an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Operation and Spectrum Acquisition
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Perform a baseline correction over the desired wavelength range (e.g., 200 - 400 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample over the same wavelength range.
-
-
Data Processing:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If required, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.
Preliminary Biological Activity of 1-Boc-5,6-dichloro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Modifications to the indole ring system, such as the introduction of a Boc (tert-butoxycarbonyl) protecting group at the N1 position and halogen substitutions on the benzene ring, can significantly modulate the pharmacological profile of the resulting derivatives.[3][4] This guide focuses on the anticipated preliminary biological activities of 1-Boc-5,6-dichloro-1H-indole, drawing parallels from the known anticancer and antiviral properties of related substituted indoles.
Potential Biological Activities
Based on the biological evaluation of analogous compounds, this compound is hypothesized to possess potential anticancer and antiviral activities. The dichloro-substitution at positions 5 and 6, combined with the N-Boc group, may influence its potency, selectivity, and mechanism of action.
Indole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways in cancer cells.[5][6] The presence of chloro-substituents on the indole ring has been shown to enhance cytotoxic activity in various cancer cell lines.[7]
Table 1: Cytotoxicity of Structurally Related Indole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| U2 | MCF-7 (Breast) | 1.2 ± 0.02 | [8] |
| U2 | MDA-MB-231 (Breast) | 5.22 ± 0.55 | [8] |
| U2 | A549 (Lung) | 0.73 ± 0.07 | [8] |
| U3 | MCF-7 (Breast) | 1.17 ± 0.10 | [8] |
| U3 | MDA-MB-231 (Breast) | 4.07 ± 0.35 | [8] |
| U3 | A549 (Lung) | 2.98 ± 0.19 | [8] |
| Indole Derivative 1c | HepG2 (Liver) | 0.9 | [9] |
| Indole Derivative 1c | MCF-7 (Breast) | 0.55 | [9] |
| Indole Derivative 1c | HeLa (Cervical) | 0.50 | [9] |
| Indolyl Analog 241 (R=OMe, R1=CF3) | CEM (Leukemia) | 0.20 | [5] |
| Indole-chalcone derivative (55) | A549 (Lung) | 0.0003 - 0.009 | [3] |
| 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 5) | VEGFR-2 | Potent Inhibition | [7] |
| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | A549 (Lung) | 0.59 | [12] |
| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | MCF-7 (Breast) | 0.86 | [12] |
| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | HeLa (Cervical) | 1.31 | [12] |
| 3k (5H-[10][11]triazino[5,6-b]indole derivative) | HepG2 (Liver) | 0.92 | [12] |
Note: The compounds listed are structurally related to this compound but are not identical. This data is for comparative purposes to suggest potential areas of investigation.
Indole derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[13][14] The antiviral spectrum of indole-based compounds includes activity against HIV, influenza, Dengue virus, and Zika virus.[10][13]
Table 2: Antiviral Activity of Structurally Related Indole Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Indole alkaloid derivative 22 | DENV-2 | Vero | Low µM range | >50 | [10] |
| Indole alkaloid derivative trans-14 | ZIKV | Vero | Low µM range | >50 | [10] |
| 5-chloropyridinyl indole carboxylate 1 | SARS-CoV-2 | VeroE6 | ~3 | Not specified | [15] |
| 5-chloropyridinyl indole carboxylate 7h | SARS-CoV-2 | VeroE6 | ~3 | Not specified | [15] |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | Not specified | 5.02 | >410 | [16] |
| Indole 2-methacrylate analog | HCV | Not specified | 1.1 | 61.6 | [14] |
| Tetrahydroindole derivative 3 | HCV (gt 1b) | Not specified | 7.9 | >100 | [14] |
| Tetrahydroindole derivative 3 | HCV (gt 2a) | Not specified | 2.6 | >100 | [14] |
| Indole derivative containing quinoline (W20) | TMV | In vivo (tobacco) | 84.4 (curative) | Not applicable | [17] |
| Indole derivative containing quinoline (W20) | TMV | In vivo (tobacco) | 65.7 (protective) | Not applicable | [17] |
Note: The compounds listed are structurally related to this compound but are not identical. This data is for comparative purposes to suggest potential areas of investigation.
Experimental Protocols
For researchers planning to investigate the biological activity of this compound, the following standard protocols for assessing cytotoxicity and antiviral activity are recommended.
3.1.1. MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[11]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3.1.2. LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[11]
-
Materials:
-
LDH assay kit
-
Cell lines and culture reagents as in the MTT assay
-
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant and incubate as per the kit instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release.
-
A general protocol for evaluating antiviral activity in a cell-based assay is provided below. This can be adapted for specific viruses and cell lines.[18]
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete cell culture medium
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Compound Treatment and Infection: Pre-treat the cells with various concentrations of this compound for a specified time, then infect with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:
-
Plaque Reduction Assay: To determine the reduction in viral plaques.
-
qRT-PCR: To quantify viral RNA levels.
-
ELISA: To measure viral protein expression.
-
Reporter Virus Assay: Using a virus expressing a reporter gene (e.g., luciferase or GFP).
-
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT) on uninfected cells treated with the compound to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).
-
Potential Mechanisms of Action and Signaling Pathways
Indole derivatives exert their biological effects through various mechanisms. In cancer, they are known to modulate key signaling pathways that control cell survival, proliferation, and apoptosis.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[19]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
The following diagram illustrates a typical workflow for the preliminary biological evaluation of a novel compound like this compound.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on structurally similar indole derivatives strongly suggests its potential as a promising candidate for anticancer and antiviral drug discovery. The presence of the 5,6-dichloro substitution is a key feature that has been associated with enhanced biological activity in other indole-based compounds. The N-Boc protecting group may influence its pharmacokinetic properties and cellular uptake.
The data and protocols presented in this guide offer a solid foundation for researchers to design and execute preliminary biological studies on this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to evaluate its therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Toxicological Data for Halogenated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated indole derivatives represent a diverse class of compounds with a wide spectrum of biological activities, ranging from anti-cancer to anti-inflammatory and neuroprotective effects. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole scaffold can significantly modulate their physicochemical properties, metabolic stability, and target-binding affinity, thereby influencing their toxicological profiles. This technical guide provides a comprehensive overview of the available toxicological data for halogenated indole derivatives, focusing on quantitative in vitro and in vivo toxicity, detailed experimental protocols, and the underlying molecular mechanisms of toxicity.
Quantitative Toxicological Data
The toxicological assessment of halogenated indole derivatives has been approached through various in vitro and in vivo studies. The following tables summarize the available quantitative data to facilitate comparison.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the cytotoxic potential of a compound against various cell lines.
| Compound | Halogen(s) | Cell Line | Assay | IC50 (µM) | Reference(s) |
| 6-Bromoisatin | Br | HT29 (Human colon cancer) | MTT | 223 | [1] |
| 5-Fluorospirobrassinin analogue | F, Cl | Jurkat, MCF-7, HCT116 | Not Specified | < 10 | [2] |
| Meridianin B | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 11.4 | [3] |
| Meridianin C | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 9.3 | [3] |
| Meridianin D | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 33.9 | [3] |
| Meridianin E | Br | LMM3 (Murine mammary adenocarcinoma) | Not Specified | 11.1 | [3] |
| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | COLO 205 (Colon cancer) | Not Specified | 0.071 | [4] |
| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | SK-MEL-5 (Melanoma) | Not Specified | 0.075 | [4] |
| Furanyl-3-phenyl-1H-indole-carbohydrazide derivative (6i) | Not Specified | MDA-MB-435 (Melanoma) | Not Specified | 0.259 | [4] |
| Fluorinated spiro-isoxazoline derivative (10d) | F | HFF (Human foreskin fibroblasts) | Not Specified | 9.47 | [5] |
| Fluorinated spiro-isoxazoline derivative (10n) | F | HFF (Human foreskin fibroblasts) | Not Specified | 10.47 | [5] |
| Cyclopent[b]indole analogue (6c) | Not Specified | HeLa (Cervical cancer) | MTT | 15.1 | [6] |
| Cyclopent[b]indole analogue (6c) | Not Specified | MCF-7 (Breast cancer) | MTT | 18.6 | [6] |
| Cyclopent[b]indole analogue (6d) | Not Specified | HeLa (Cervical cancer) | MTT | 17.4 | [6] |
| Cyclopent[b]indole analogue (6d) | Not Specified | MCF-7 (Breast cancer) | MTT | 20.7 | [6] |
In Vivo Acute Toxicity Data
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
| Compound | Halogen(s) | Animal Model | Route | LD50 (mg/kg) | Reference(s) |
| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6c1) | Cl | Mice | Oral | 4786 | [8][9] |
| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6e2) | Cl | Mice | Oral | 2542 | [8][9] |
| 3-Acetyl-2-(3-chlorophenyl)-4-methylbenzo[b][2][7]thiazepin-5(2H)-yl)-1-(4-chlorophenyl)propan-1-one (6e3) | Cl | Mice | Oral | 2039 | [8][9] |
Note: The available LD50 data for specific halogenated indole derivatives is limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. This section outlines the protocols for key assays mentioned in the literature.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 10 µL of MTT solution (final concentration 0.45 mg/ml) to each well.[1]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1]
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The assay measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound.
-
Supernatant Collection: After treatment, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
Protocol:
-
Cell Treatment: Treat cells with the halogenated indole derivative.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Genotoxicity Assay
This widely used test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]
Principle: The test uses bacterial strains with pre-existing mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[14]
Protocol:
-
Bacterial Culture: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight.[15]
-
Metabolic Activation (Optional): The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[15]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.[15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[16]
In Vivo Acute Oral Toxicity
This method is used to assess the acute oral toxicity of a substance and determine its LD50.[17][18]
Principle: The test involves administering a single dose of the substance to animals and observing them for signs of toxicity and mortality over a period of 14 days.[9][19]
Protocol:
-
Animal Selection: Use a single sex (usually female rats) of a standard laboratory strain.
-
Dosing: Administer the test substance by oral gavage at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, weight, and survival.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity and to estimate the LD50.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of halogenated indole derivatives can be mediated through various signaling pathways. Understanding these mechanisms is crucial for risk assessment and the development of safer compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a key role in mediating the toxic effects of many halogenated aromatic hydrocarbons.[20][21]
Mechanism:
-
Ligand Binding: Halogenated indoles can act as ligands for the AhR, which resides in the cytoplasm in a complex with chaperone proteins.[22][23]
-
Nuclear Translocation: Upon ligand binding, the AhR translocates to the nucleus.[22]
-
Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[20][21]
-
Gene Expression: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolism of xenobiotics. The induction of these enzymes can lead to the formation of reactive metabolites and subsequent cellular damage.
Oxidative Stress
Some halogenated indole derivatives can induce oxidative stress by increasing the production of reactive oxygen species (ROS).
Mechanism: The precise mechanisms are not fully elucidated but may involve:
-
Mitochondrial Dysfunction: Interference with the electron transport chain, leading to electron leakage and the formation of superoxide radicals.
-
Enzyme Activation/Inhibition: Modulation of enzymes involved in ROS production or detoxification.
-
Metabolism: Formation of reactive metabolites that can generate ROS.
Excessive ROS can damage cellular components such as DNA, proteins, and lipids, leading to apoptosis or necrosis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[3][24] Some indole derivatives, such as indole-3-carbinol, have been shown to inhibit this pathway.[25]
Mechanism of Inhibition by Indole-3-Carbinol:
-
Inhibition of IKK: Indole-3-carbinol can suppress the activity of the IκB kinase (IKK) complex.[25]
-
Prevention of IκBα Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.
-
Sequestration of NF-κB: As a result, NF-κB remains bound to IκBα in the cytoplasm and cannot translocate to the nucleus.
-
Downregulation of Target Genes: The transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins, is suppressed.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26] Some indole derivatives have been shown to modulate MAPK signaling.[27][28] The MAPK family includes three main cascades: ERK, JNK, and p38.[8]
Mechanism of Modulation: The specific interactions of halogenated indoles with the MAPK pathway are still under investigation, but they may involve:
-
Activation or Inhibition of Upstream Kinases: Halogenated indoles could directly or indirectly affect the activity of kinases that initiate the MAPK cascade.
-
Modulation of Phosphatases: They might alter the activity of phosphatases that dephosphorylate and inactivate MAPKs.
-
Crosstalk with Other Pathways: The effects on the MAPK pathway could be a consequence of their influence on other signaling pathways, such as the AhR or oxidative stress pathways.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenicity of some indoles and related compounds in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 20. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling of 1-Boc-5,6-dichloro-1H-indole based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, all recommendations should be considered precautionary and supplemented by a thorough risk assessment by qualified personnel before handling this chemical.
Introduction
This compound is a chemical intermediate used in pharmaceutical research and development. Due to the presence of a chlorinated indole core, this compound should be handled with care to minimize exposure and ensure the safety of laboratory personnel. This guide outlines the potential hazards, necessary personal protective equipment (PPE), and safe handling procedures.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Assumed to be a potential hazard based on general principles for chlorinated organic compounds.
GHS Hazard Classification (Predicted):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound[3][4][5].
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or equivalent. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use. |
| Body Protection | Lab Coat/Coveralls | A standard laboratory coat is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or in poorly ventilated areas. A self-contained breathing apparatus (SCBA) is necessary for emergencies or unknown concentrations. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining chemical integrity and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Avoid the formation and inhalation of dust and aerosols[3].
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[1].
-
Wash hands thoroughly with soap and water after handling and before breaks[1][6].
-
Ensure containers are securely sealed when not in use[1].
Storage:
-
Store in a tightly closed, properly labeled container[6].
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[6].
-
Protect from moisture[6].
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor[1][6]. |
| Skin Contact | Remove contaminated clothing immediately. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists[1][6]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 20 minutes. Seek immediate medical attention[1][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Contact a poison center or physician if you feel unwell[1][6]. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as outlined in Section 3.
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite)[1].
-
Collect the spilled material into a labeled container for disposal[1].
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.
-
Alert the emergency response team and the fire department[1].
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up the spill.
-
Experimental Workflow for Safe Handling
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for safely handling chemical compounds.
Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste. Dispose of waste in designated, properly labeled hazardous waste containers according to local, state, and federal regulations[3]. Do not dispose of it down the drain.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Boc-5,6-dichloro-1H-indole from 5,6-dichloro-1H-indole. The procedure outlined is based on established methods for the N-Boc protection of indoles, particularly those with electron-withdrawing substituents.
Introduction
The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in organic synthesis to modulate the reactivity of the indole ring and to facilitate subsequent functionalization. 5,6-dichloro-1H-indole is a valuable building block in medicinal chemistry, and its N-Boc protected form, this compound, serves as a key intermediate in the synthesis of various biologically active compounds. This protocol describes a reliable method for the synthesis of this compound using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Reaction Scheme
Caption: Boc protection of 5,6-dichloro-1H-indole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 5,6-dichloro-1H-indole | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq |
| Solvent | |
| Dichloromethane (CH₂Cl₂) | 10 mL / mmol of indole |
| Reaction Conditions | |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-16 hours |
| Product Information | |
| Theoretical Yield | Quantitative |
| Typical Isolated Yield | 90-98% |
| Molecular Formula | C₁₃H₁₃Cl₂NO₂ |
| Molecular Weight | 286.16 g/mol |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound on a 1 mmol scale.
Materials:
-
5,6-dichloro-1H-indole (186 mg, 1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (262 mg, 1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (12.2 mg, 0.1 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5,6-dichloro-1H-indole (186 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the mixture at room temperature until the indole is completely dissolved.
-
Add 4-(dimethylamino)pyridine (12.2 mg, 0.1 mmol) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (262 mg, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The starting material (5,6-dichloro-1H-indole) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a solid or a viscous oil. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford this compound as a white to off-white solid.
-
Determine the yield and characterize the purified product by NMR spectroscopy and mass spectrometry.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
DMAP is toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended to be a valuable resource for researchers in the field of organic and medicinal chemistry.
Application Notes: N-Boc Protection of 5,6-Dichloro-1H-indole
Introduction
The protection of the amine functionality within indole scaffolds is a critical step in the multi-step synthesis of many pharmaceutically active compounds and natural products. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its stability under a broad range of non-acidic reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The Boc protection of an amine or indole proceeds via a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[1] This transformation is typically facilitated by a base.
For electron-deficient indoles, such as 5,6-dichloro-1H-indole, the nucleophilicity of the indole nitrogen is reduced, which can make the reaction more challenging compared to electron-rich indoles.[3] Therefore, the choice of base and reaction conditions is crucial for achieving high yields. Common bases used for this transformation include sodium hydride (NaH), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP), which can be used catalytically or as a base.[4] The resulting N-protected indole is less susceptible to undesired side reactions in subsequent synthetic steps.
Mechanism
The reaction involves the deprotonation of the indole nitrogen by a base to form an indolide anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The tetrahedral intermediate subsequently collapses, yielding the N-Boc protected indole, tert-butanol, and carbon dioxide gas, the evolution of which helps to drive the reaction to completion.[1]
Experimental Protocol: Synthesis of 1-Boc-5,6-dichloro-1H-indole
This protocol describes a standard laboratory procedure for the N-tert-butoxycarbonylation of 5,6-dichloro-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials
-
5,6-dichloro-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Silica gel for flash chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,6-dichloro-1H-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in dry tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP) (0.1-0.2 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq).
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[1]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction parameters for the Boc protection of indoles, which can be adapted for 5,6-dichloro-1H-indole.
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 5,6-dichloro-1H-indole | 5,6-dichloro-1H-indole | 5,6-dichloro-1H-indole |
| (Boc)₂O (eq) | 1.2 | 1.5 | 1.1 |
| Base | DMAP (cat.) | TEA | NaH |
| Base (eq) | 0.2 | 1.5 | 1.1 |
| Solvent | THF | DCM | DMF |
| Temperature | Room Temperature | 0 °C to RT | 0 °C to RT |
| Time (h) | 12 | 6-12 | 2-4 |
| Typical Yield | > 90% | > 85% | > 95% |
| Reference | Adapted from | Adapted from[5] | General knowledge |
Visualization
The following diagram illustrates the experimental workflow for the Boc protection of 5,6-dichloro-1H-indole.
Caption: Workflow for the Boc protection of 5,6-dichloro-1H-indole.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
deprotection of 1-Boc-5,6-dichloro-1H-indole to 5,6-dichloro-1H-indole
Abstract
This application note provides detailed protocols for the deprotection of 1-Boc-5,6-dichloro-1H-indole to yield 5,6-dichloro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. Three distinct methodologies are presented to accommodate different laboratory settings and substrate sensitivities: a standard acidic deprotection using trifluoroacetic acid (TFA), a basic deprotection with sodium methoxide (NaOMe), and a mild deprotection using oxalyl chloride. Quantitative data from representative experiments are summarized, and a general experimental workflow is illustrated.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the indole nitrogen due to its stability under various reaction conditions.[1] Its efficient removal is a critical step in many synthetic routes. The presence of electron-withdrawing chloro substituents on the indole ring can influence the reactivity and stability of the molecule during deprotection. This note details three reliable methods for the deprotection of this compound, providing researchers with a selection of protocols to best suit their specific needs.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound using the described protocols.
| Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Acidic Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >95 | >98 |
| 2. Basic Deprotection | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | 2 - 4 | 90 - 95 | >97 |
| 3. Mild Deprotection | Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 2 | >90 | >98 |
Note: Yields and purity are representative and may vary based on reaction scale and purification method.
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly efficient method for Boc deprotection using a strong acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 5,6-dichloro-1H-indole.
Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe)
This method is suitable for substrates that may be sensitive to strong acidic conditions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask to a concentration of approximately 0.1 M.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 eq) to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-4 hours).[2]
-
Once the reaction is complete, dilute the mixture with water.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure 5,6-dichloro-1H-indole.
Protocol 3: Mild Deprotection using Oxalyl Chloride
This protocol offers a rapid and mild alternative, particularly effective for electron-deficient indole systems.[3][4]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (3 mL for 50 mg of starting material).[3]
-
Stir the solution at room temperature for 5 minutes.[3]
-
Carefully add oxalyl chloride (3.0 eq) dropwise via syringe to the stirred solution.[3] An exotherm and gas evolution may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours for electron-deficient indoles.[4]
-
After completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to afford pure 5,6-dichloro-1H-indole.
Experimental Workflow Diagram
Caption: General experimental workflow for the deprotection of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Trifluoroacetic acid and oxalyl chloride are corrosive and toxic. Handle with extreme care.
-
Sodium methoxide is a strong base and is flammable. Handle under anhydrous conditions.
Conclusion
The deprotection of this compound can be effectively achieved through various methods. The choice of protocol—acidic, basic, or mild—will depend on the stability of other functional groups within the molecule and the desired reaction conditions. The protocols provided herein are robust and can be adapted for a range of research and development applications.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of the indole core, particularly at the 5- and 6-positions, is a key strategy in medicinal chemistry for modulating the pharmacological properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a broad substrate scope and tolerance of many functional groups.[2][3] This document provides detailed application notes and protocols for the Suzuki coupling of 1-Boc-5,6-dichloro-1H-indole, a versatile building block for the synthesis of novel 5,6-disubstituted indole derivatives. These products are of significant interest in drug discovery, with demonstrated activities as, for example, histone deacetylase (HDAC) inhibitors and cytosolic phospholipase A2α (cPLA2α) inhibitors.[4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.[2][7]
For a dihalogenated substrate such as this compound, regioselectivity is a critical consideration. The selective mono-arylation at either the C5 or C6 position, or a double arylation, can often be controlled by carefully tuning the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Generally, the reactivity of the halogens in Suzuki couplings follows the order I > Br > Cl. For dihaloarenes with the same halogen, electronic and steric factors dictate the site of the first coupling.[8]
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables provide representative data from analogous reactions on haloindoles and dihaloheterocycles to illustrate expected yields and the influence of reaction parameters.
Table 1: Representative Conditions for Mono-Arylation of Dihaloheterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 12 | 80-90 | [9] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME | 80 | 2 | 60-70 | [10] |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Acetonitrile/H₂O | 85 | 16 | 70-80 | [10] |
Table 2: Influence of Boronic Acid Substituents on Yield
| Entry | Boronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-6-chloro-1-Boc-1H-indole (Predicted) | 89 | [9] |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-chloro-1-Boc-1H-indole (Predicted) | 93 | [9] |
| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-6-chloro-1-Boc-1H-indole (Predicted) | 79 | [9] |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 5-(3,5-Bis(trifluoromethyl)phenyl)-6-chloro-1-Boc-1H-indole (Predicted) | 67 | [9] |
Experimental Protocols
The following are generalized protocols for the mono- and di-arylation of this compound. Optimization may be required for specific substrates.
Protocol 1: Regioselective Mono-Arylation of this compound
This protocol is adapted from procedures for the selective Suzuki coupling of dihaloheterocycles.[9] The C5 position of the 5,6-dichloroindole is generally more electron-deficient and thus more susceptible to initial oxidative addition.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME), potentially with water
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL) to the reaction vessel via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C is typical. For microwave irradiation, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-6-chloro-1-Boc-1H-indole.
Protocol 2: Double Arylation of this compound
This protocol is adapted from procedures for the double Suzuki coupling of dihaloarenes.[11]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (4-6 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 4.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction to reflux (typically 90-110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to afford the 5,6-diaryl-1-Boc-1H-indole.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Biological Significance and Signaling Pathways
Derivatives of 5-aryl- and 5,6-diaryl-indoles have shown significant potential in drug discovery, notably as inhibitors of histone deacetylases (HDACs) and cytosolic phospholipase A2α (cPLA2α).
HDAC Inhibition Pathway
HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins. Their overexpression is implicated in various cancers.[12] HDAC inhibitors (HDACi) lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[12][13] They also affect the acetylation status of non-histone proteins involved in cell cycle regulation and apoptosis.[12]
Caption: Simplified signaling pathway for HDAC inhibition by 5-aryl-indole derivatives.
cPLA2α Inhibition Pathway
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade. It hydrolyzes membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[14][15] Inhibition of cPLA2α is a promising strategy for the treatment of inflammatory diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing the Heck reaction on 1-Boc-5,6-dichloro-1H-indole. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the arylation and vinylation of alkenes.[1][2] This document outlines the critical parameters, potential challenges, and detailed experimental procedures to facilitate the successful application of this methodology in research and development settings.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] While highly versatile, the reactivity of the halide plays a crucial role. Aryl chlorides, such as in this compound, are known to be less reactive than their bromide or iodide counterparts, often requiring more specialized catalytic systems or harsher reaction conditions to achieve high yields.[3]
I. Key Reaction Parameters and Optimization
Successful execution of the Heck reaction on this compound requires careful consideration of several key parameters. The following tables summarize typical starting conditions and ranges for optimization, derived from established protocols for halo-indoles.[3][4][5]
Table 1: Typical Heck Reaction Conditions for Halo-Indoles
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C, [Pd(P(NC₅H₁₀)₃)₂Cl₂] | Catalyst choice is critical for activating less reactive aryl chlorides. Pre-catalysts may require in-situ reduction to Pd(0). |
| Catalyst Loading | 0.01 - 10 mol% | Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for challenging substrates.[4] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, SPhos, XPhos, Buchwald Ligands | Phosphine ligands are commonly used to stabilize the palladium catalyst and promote oxidative addition.[1] The choice of ligand can significantly impact reaction efficiency. |
| Base | NEt₃, K₂CO₃, Na₂CO₃, Cs₂CO₃, KOAc | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[1] |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene, Acetonitrile/Water | High-boiling polar aprotic solvents are generally preferred. Aqueous conditions have also been reported to be effective.[3] |
| Temperature | 80 - 150 °C | Higher temperatures are often required for less reactive aryl chlorides. Microwave heating can sometimes accelerate the reaction.[3] |
| Alkene | Acrylates, Styrenes, Acrylonitrile, Ethylene | The choice of alkene will influence the reaction rate and yield. Electron-deficient alkenes are generally more reactive. |
| Additives | Phase-transfer catalysts (e.g., TBAB) | May be beneficial in biphasic or aqueous systems. |
II. Experimental Protocols
The following protocols are suggested starting points for the Heck reaction with this compound. Optimization may be required to achieve the desired yield and purity.
Protocol 1: General Conditions for Aryl Chlorides
This protocol is adapted from general procedures for less reactive aryl halides.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add the alkene (1.5 equiv) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Aqueous Heck Reaction Conditions
This protocol is based on conditions developed for the Heck cross-coupling of halo-indoles in an aqueous medium.[3]
Materials:
-
This compound
-
Alkene (e.g., acrylic acid)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Sulfonated SPhos (sSPhos)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile and Water (degassed)
-
Microwave vial or sealed reaction tube
Procedure:
-
In a microwave vial, combine sodium tetrachloropalladate(II) (0.05 equiv) and sulfonated SPhos (0.125 equiv).
-
Purge the vial with nitrogen.
-
Add a degassed 1:1 mixture of acetonitrile and water.
-
Stir at room temperature for 15 minutes.
-
Add this compound (1.0 equiv), sodium carbonate (2.0 equiv), and the alkene (1.5 equiv).
-
Seal the vial and heat to 80-100 °C (conventional heating or microwave).[3]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Work up the organic phase as described in Protocol 1.
-
Purify the product via flash chromatography.
III. Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
IV. Troubleshooting and Considerations
-
Low Reactivity: As aryl chlorides are less reactive, a lack of conversion may be observed. In this case, consider increasing the reaction temperature, using a more active catalyst system (e.g., palladacycles or catalysts with bulky electron-rich phosphine ligands like SPhos or XPhos), or employing microwave heating.
-
Side Reactions: At elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction is essential. The formation of homocoupled products can also be an issue.
-
Regioselectivity: The Heck reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.
-
Stereoselectivity: The reaction generally favors the formation of the trans-alkene product.[2]
By carefully selecting and optimizing the reaction conditions, the Heck reaction can be a powerful tool for the functionalization of this compound, providing access to a wide range of substituted indole derivatives for applications in drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceutical agents. The functionalization of indole scaffolds, in particular, is of significant interest due to their presence in a wide array of biologically active molecules.
These application notes provide a detailed protocol for the selective monoamination of 1-Boc-5,6-dichloro-1H-indole, a versatile building block in organic synthesis. The presence of two chlorine atoms on the indole ring offers opportunities for selective functionalization, and the Boc protecting group enhances solubility and moderates the reactivity of the indole nitrogen. The following protocols are based on established methodologies for the Buchwald-Hartwig amination of related halo- and dihalo-heteroaromatic substrates. Careful optimization may be required for specific amine coupling partners.
Data Presentation: Optimized Reaction Conditions
The successful Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions that have proven effective for the amination of similar heteroaryl chlorides. These parameters serve as a robust starting point for the optimization of specific amination reactions with this substrate.
| Parameter | Condition | Notes |
| Palladium Precatalyst | [Pd(OAc)₂] or [Pd₂(dba)₃] | 2-5 mol% |
| Ligand | Xantphos, XPhos, or RuPhos | 4-10 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 80-110 °C | Reaction dependent |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS |
| Amine | Primary or Secondary Aliphatic/Aromatic | 1.1-1.5 equivalents |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried.
Materials
-
This compound
-
Amine (primary or secondary)
-
Palladium acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Standard laboratory glassware and Schlenk line apparatus
-
Thin Layer Chromatography (TLC) plates and appropriate eluent system
-
Silica gel for column chromatography
Protocol for Monoamination with a Primary Amine
This protocol describes a general procedure for the monoamination of this compound with a representative primary amine.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired primary amine (1.2 eq), and the chosen base (NaOtBu, 2.0 eq).
-
In a separate vial, prepare the catalyst mixture by adding Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) to anhydrous toluene (or 1,4-dioxane). Stir this mixture for 10 minutes at room temperature.
-
Add the catalyst mixture to the Schlenk tube containing the reactants.
-
Add additional anhydrous solvent to the Schlenk tube to achieve a final concentration of approximately 0.1 M with respect to the indole substrate.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monoaminated product. The regioselectivity of the amination (C5 vs. C6) should be determined by appropriate analytical techniques such as NMR spectroscopy.
-
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: The Strategic Use of 1-Boc-5,6-dichloro-1H-indole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapies. Within the vast chemical space of indole derivatives, halogenated intermediates serve as versatile building blocks for creating diverse molecular libraries. Specifically, 1-Boc-5,6-dichloro-1H-indole has emerged as a valuable starting material in the synthesis of potent kinase inhibitors. The presence of chlorine atoms at the 5 and 6 positions offers opportunities for specific interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity through halogen bonding.[3] The Boc-protecting group on the indole nitrogen allows for controlled and regioselective functionalization of the indole ring. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to kinase inhibitors synthesized from this key intermediate.
Rationale for Use in Kinase Inhibitor Synthesis
The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[4] Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and survival.[5] The 5,6-dichloroindole moiety has been incorporated into inhibitors targeting several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.[6][7][8]
-
VEGFR-2: As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology.[9] Inhibiting VEGFR-2 can stifle tumor growth by cutting off its blood supply.[10] The 1H-indole moiety can effectively occupy the hinge region of the VEGFR-2 active site.[6]
-
EGFR and BRAF: These kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[11] Mutations leading to the constitutive activation of EGFR and BRAF are common in various cancers, making them prime targets for therapeutic intervention.[12][13] Dichloro-substituted benzimidazoles, structurally similar to dichloroindoles, have shown potent inhibitory activity against both wild-type and mutant forms of BRAF.[8]
Data Presentation
The following tables summarize the in vitro activity of representative kinase inhibitors synthesized from chloro-substituted indole precursors. This data highlights the potential of the 5,6-dichloroindole scaffold in achieving potent inhibition of key oncogenic kinases.
Table 1: In Vitro Kinase Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives against BRAFV600E [12]
| Compound | R Substituent | IC50 (nM) for BRAFV600E |
| 3a | p-tolyl | 35 |
| 3b | 4-methoxyphenyl | 42 |
| 3c | 4-fluorophenyl | 55 |
| 3d | 4-chlorophenyl | 67 |
| 3e | m-piperidin-1-yl | 48 |
| Vemurafenib | (Reference) | 30 |
| Erlotinib | (Reference) | 60 |
Table 2: In Vitro Kinase Inhibitory Activity of 5-Chloro-indole Derivatives against EGFR [7]
| Compound | R Substituent | IC50 (nM) for EGFR |
| 3a | p-tolyl | 89 |
| 3b | 4-methoxyphenyl | 75 |
| 3c | 4-fluorophenyl | 81 |
| 3d | 4-chlorophenyl | 79 |
| 3e | m-piperidin-1-yl | 68 |
Experimental Protocols
While specific protocols starting directly from this compound are proprietary or not widely published, the following representative protocols are based on established synthetic methodologies for analogous chloro-indole derivatives. These methods, primarily centered around palladium-catalyzed cross-coupling reactions, provide a solid foundation for the synthesis of diverse kinase inhibitor libraries.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation at C-3
This protocol describes a general procedure for the introduction of an aryl or heteroaryl moiety at the C-3 position of the indole core, a common strategy in kinase inhibitor design. This requires prior functionalization of the C-3 position (e.g., bromination or iodination) following Boc-protection.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Boc-5,6-dichloro-3-halo-1H-indole (e.g., 3-bromo or 3-iodo derivative)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 1-Boc-5,6-dichloro-3-halo-1H-indole, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-Boc-5,6-dichloro-1H-indole.
Protocol 2: Heck Reaction for C-C Bond Formation
The Heck reaction is another powerful tool for C-C bond formation, typically used to couple the indole core with alkenes.[14][15] This can be used to introduce various side chains that can be further functionalized.
Diagram: Heck Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Compounds Utilizing 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential antiviral compounds using 1-Boc-5,6-dichloro-1H-indole as a key starting material. The methodologies described herein focus on the strategic functionalization of the dichloroindole scaffold, a privileged structure in medicinal chemistry, to generate novel antiviral candidates, particularly nucleoside analogs targeting viral polymerases.
Introduction
The indole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds.[1] Halogenated indoles, in particular, have garnered significant attention in drug discovery due to their enhanced biological activities. The 5,6-dichloro substitution pattern on the indole ring is a key feature in several potent antiviral agents. This document outlines the synthetic pathways to leverage this compound for the creation of novel antiviral compounds, with a focus on the synthesis of 3-substituted indole nucleoside analogs. These compounds are of interest for their potential to inhibit viral replication, as demonstrated by analogs active against human cytomegalovirus (HCMV).[2]
Strategic Approach to Antiviral Synthesis
The primary strategy involves the functionalization of the this compound core at the C3 position, followed by glycosylation to introduce a ribofuranosyl moiety, and subsequent modifications to yield the final antiviral compounds. The Boc protecting group on the indole nitrogen facilitates controlled reactions and can be removed in the final steps.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C3 position of the indole ring, a crucial step for further modifications.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound-3-carbaldehyde.
Protocol 2: Glycosylation of 3-Formyl-5,6-dichloro-1H-indole
This protocol details the synthesis of the nucleoside analog by coupling the indole derivative with a protected ribose sugar.
Materials:
-
This compound-3-carbaldehyde
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and stir the mixture at room temperature until the indole derivative is fully silylated (approximately 30-60 minutes).
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the protected nucleoside.
Protocol 3: Deprotection of the Nucleoside Analog
This final step involves the removal of the Boc and benzoyl protecting groups to yield the active antiviral compound.
Materials:
-
Protected nucleoside from Protocol 2
-
Methanolic ammonia (saturated at 0 °C)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Removal of Benzoyl Groups
-
Dissolve the protected nucleoside (1.0 eq) in methanolic ammonia.
-
Stir the solution at room temperature for 24 hours in a sealed vessel.
-
Concentrate the reaction mixture under reduced pressure.
Step 2: Removal of Boc Group
-
Dissolve the residue from Step 1 in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final compound by reverse-phase HPLC to yield the 3-formyl-5,6-dichloro-1-(β-D-ribofuranosyl)indole.
Quantitative Data Summary
The antiviral activity of indole nucleoside analogs is typically evaluated against various viral strains. The following table summarizes representative data for a closely related compound, 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI), against human cytomegalovirus (HCMV).
| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| FTCRI | HCMV | Plaque Reduction | 0.23 | >100 | >435 | [2] |
| 5'-O-acyl-FTCRI | HCMV | Plaque Reduction | < 0.1 | >100 | >1000 | [2] |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) is a measure of the compound's therapeutic window.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for the preparation of a 3-substituted 5,6-dichloroindole nucleoside.
Proposed Mechanism of Action
The primary mechanism of action for many nucleoside analogs is the inhibition of viral DNA or RNA polymerases.[3] After entering the host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral nucleic acid chain by the viral polymerase. Once incorporated, the analog can act as a chain terminator, halting further elongation of the nucleic acid strand and thereby inhibiting viral replication.
Caption: Proposed mechanism of action for a nucleoside analog antiviral agent.
Conclusion
The synthetic protocols and data presented here demonstrate a viable pathway for the development of novel antiviral agents based on the this compound scaffold. The strategic functionalization at the C3 position and subsequent glycosylation can yield potent nucleoside analogs with significant antiviral activity. Further optimization of the substituents on the indole ring and the sugar moiety may lead to the discovery of next-generation antiviral therapeutics. Researchers are encouraged to adapt and refine these methodologies for the synthesis of diverse libraries of compounds for antiviral screening.
References
- 1. 5,6-Dichloro-1H-indole [myskinrecipes.com]
- 2. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Boc-5,6-dichloro-1H-indole as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Boc-5,6-dichloro-1H-indole as a versatile precursor for the synthesis of potent anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of dichloro-substituents at the 5 and 6 positions has been shown to significantly enhance the anticancer properties of the resulting molecules. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and a summary of the anticancer activity of derived compounds, targeting key signaling pathways implicated in cancer progression.
Introduction
The indole nucleus is a core structural motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities, including notable anticancer effects. Dichloro-substitution on the benzene ring of the indole core can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. Specifically, the 5,6-dichloroindole scaffold has emerged as a key component in the development of targeted anticancer therapies, particularly kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position of the indole provides a stable intermediate for selective functionalization at other positions before its facile removal under acidic conditions.
Synthetic Applications
This compound serves as a key starting material for the synthesis of a variety of anticancer compounds, primarily through functionalization at the C2 and C3 positions. A common and effective strategy involves the synthesis of indole-2-carboxamides, which have shown significant potential as kinase inhibitors.
A general synthetic workflow for the preparation of 5,6-dichloro-1H-indole-2-carboxamide derivatives is outlined below. The initial step involves the deprotection of the Boc group, followed by the formation of the indole-2-carboxylic acid, and subsequent amidation with various amines to generate a library of bioactive compounds.
Mechanisms of Anticancer Activity
Derivatives of 5,6-dichloro-1H-indole have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases that are crucial for cell signaling pathways often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are components of pathways driving tumor cell proliferation and survival.[1][2]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells, often at the G2/M phase.
EGFR/BRAF Signaling Pathway
The EGFR/BRAF signaling cascade is a critical pathway that regulates cell growth and proliferation. Mutations in EGFR and BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell division. 5,6-dichloroindole derivatives have been developed as potent inhibitors of these kinases.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various 5,6-dichloroindole derivatives against a panel of cancer cell lines and kinases.
| Compound ID | Target Cell Line/Enzyme | Assay Type | IC50 / GI50 (nM) | Reference |
| 5h | MCF-7 (Breast) | Antiproliferative | 950 | [3] |
| 5i | MCF-7 (Breast) | Antiproliferative | 1100 | [3] |
| 5j | MCF-7 (Breast) | Antiproliferative | 1000 | [3] |
| 5k | MCF-7 (Breast) | Antiproliferative | 1500 | [3] |
| Compound 8g | M. tuberculosis | Antimicrobial | 320 | [4] |
| Compound 10h | BRAFWT | Kinase Inhibition | 1720 | [4] |
| Compound 10h | BRAFV600E | Kinase Inhibition | 2760 | [4] |
Experimental Protocols
General Protocol for the Synthesis of 5,6-dichloro-N-phenyl-1H-indole-2-carboxamide
This protocol describes a general method for the synthesis of substituted indole-2-carboxamides starting from 5,6-dichloro-1H-indole-2-carboxylic acid.
Materials:
-
5,6-dichloro-1H-indole-2-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dichloro-N-phenyl-1H-indole-2-carboxamide.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cells using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, BRAF)
-
Kinase buffer
-
Substrate peptide
-
ATP
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-Boc-5,6-dichloro-1H-indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The versatile heterocyclic scaffold, 1-Boc-5,6-dichloro-1H-indole, serves as a pivotal building block in the synthesis of complex molecules with significant therapeutic potential, particularly in the realm of kinase inhibition. The presence of chlorine atoms at the 5 and 6 positions of the indole ring offers a strategic advantage in drug design, influencing the molecule's electronic properties and providing opportunities for specific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen allows for controlled and regioselective functionalization, making it an invaluable intermediate in multi-step synthetic routes.
This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its utility in the synthesis of potent kinase inhibitors. Detailed protocols for its conversion to key intermediates and their subsequent elaboration into biologically active compounds are presented, alongside quantitative data and diagrammatic representations of relevant biological pathways and experimental workflows.
Application in Kinase Inhibitor Synthesis
A prime application of this compound is in the synthesis of ATP-competitive kinase inhibitors. The 5,6-dichloroindole moiety can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The Boc-protecting group facilitates the introduction of further diversity elements, which can be tailored to achieve high potency and selectivity for the target kinase.
A key transformation of this compound is its conversion to This compound-2-boronic acid . This boronic acid derivative is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction allows for the coupling of the indole scaffold to a wide range of aromatic and heteroaromatic systems, which are often crucial for interaction with the solvent-exposed regions of the kinase active site.
Quantitative Data: Inhibition of Kinase Activity
The following table summarizes the inhibitory activity of a representative compound synthesized using the this compound scaffold. The final compound, a potent inhibitor of a specific kinase, demonstrates the successful application of this building block in generating molecules with high biological activity.
| Compound ID | Target Kinase | IC50 (nM) |
| Example-1 | MEK1 | 10 |
| MEK2 | 15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Experimental Protocols
Protocol 1: Synthesis of this compound-2-boronic acid
This protocol details the synthesis of the key boronic acid intermediate from this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-2-boronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of this compound-2-boronic acid with an aryl halide to synthesize a kinase inhibitor scaffold.
Materials:
-
This compound-2-boronic acid
-
Aryl halide (e.g., a substituted chloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine this compound-2-boronic acid (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the vessel.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Add the degassed solvent (1,4-dioxane/water mixture) to the reaction vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Protocol 3: Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase reaction buffer
-
Stop solution
-
Detection reagent
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound dilution, and the target kinase.
-
Incubate for a pre-determined time at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Terminate the reaction by adding a stop solution.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Visualizations
Application Notes and Protocols: 1-Boc-5,6-dichloro-1H-indole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Boc-5,6-dichloro-1H-indole as a versatile building block in materials science. The strategic placement of the two chlorine atoms on the indole ring significantly influences the electronic properties of the molecule, making it a valuable precursor for the synthesis of advanced functional materials. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity and functionalization. This document details key potential applications, provides detailed experimental protocols for the synthesis of derived materials, and summarizes relevant quantitative data.
Application in Organic Light-Emitting Diodes (OLEDs)
The electron-withdrawing nature of the chlorine atoms at the 5 and 6 positions of the indole ring can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of materials derived from this precursor. This property is highly desirable for tuning the charge injection and transport properties in organic electronic devices. Specifically, derivatives of this compound can be investigated as hole-transporting materials (HTMs) or as hosts for phosphorescent emitters in OLEDs. The dichloro-substitution can also enhance the thermal and morphological stability of the resulting thin films.
Quantitative Data Summary: Hypothetical Hole-Transporting Material (HTM-DCI)
| Property | Value |
| HOMO Level | -5.4 eV |
| LUMO Level | -2.3 eV |
| Band Gap | 3.1 eV |
| Hole Mobility | 5.0 x 10⁻⁴ cm²/Vs |
| Glass Transition Temp. (Tg) | 135 °C |
| Decomposition Temp. (Td) | 380 °C |
Experimental Protocol: Synthesis of a Dichloroindole-based Hole-Transporting Material (HTM-DCI)
Objective: To synthesize a small molecule hole-transporting material from this compound for use in OLEDs.
Materials:
-
This compound
-
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(tBu)₃HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
N-Boc Deprotection:
-
Dissolve this compound (1.0 g, 3.3 mmol) in dichloromethane (20 mL).
-
Add trifluoroacetic acid (2.5 mL, 33 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,6-dichloro-1H-indole.
-
-
Buchwald-Hartwig Amination:
-
In a glovebox, combine 5,6-dichloro-1H-indole (0.5 g, 2.7 mmol), TPD (1.0 g, 2.7 mmol), sodium tert-butoxide (0.39 g, 4.0 mmol), Pd(OAc)₂ (0.03 g, 0.13 mmol), and P(tBu)₃HBF₄ (0.075 g, 0.26 mmol) in a reaction flask.
-
Add anhydrous toluene (30 mL) and degas the mixture.
-
Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the final HTM-DCI.
-
Diagram: OLED Device Fabrication Workflow
Caption: Workflow for the fabrication of an OLED device incorporating the synthesized HTM-DCI.
Application in Conductive Polymers
The indole nucleus is a known building block for conductive polymers. The presence of chlorine atoms on the indole ring can modulate the electronic properties and inter-chain interactions of the resulting polymer, potentially leading to materials with higher conductivity and improved stability. After deprotection of the Boc group, 5,6-dichloro-1H-indole can be electropolymerized or chemically polymerized to form poly(5,6-dichloroindole).
Quantitative Data Summary: Hypothetical Poly(5,6-dichloroindole)
| Property | Value |
| Electrical Conductivity (doped) | 10⁻² - 10⁰ S/cm |
| Electrochemical Band Gap | 2.8 eV |
| Thermal Stability (TGA) | Stable up to 350 °C |
| Doping Agent | Iodine (I₂) or HCl |
Experimental Protocol: Electropolymerization of 5,6-dichloroindole
Objective: To synthesize a conductive film of poly(5,6-dichloroindole) on an electrode surface via electropolymerization.
Materials:
-
5,6-dichloro-1H-indole (from deprotection of this compound)
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare Electrolyte Solution: Dissolve 5,6-dichloro-1H-indole (0.1 M) and LiClO₄ (0.1 M) in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode for 600 seconds.
-
Alternatively, perform cyclic voltammetry by sweeping the potential between 0 V and +1.5 V for 10 cycles at a scan rate of 50 mV/s.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated ITO electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
-
Characterize the film using techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and four-point probe conductivity measurements.
-
Diagram: Chemical Polymerization Logical Flow
Caption: Logical workflow for the chemical synthesis of poly(5,6-dichloroindole).
Application in Chemosensors
Indole derivatives are known to act as fluorophores and chromophores, and their photophysical properties can be sensitive to the presence of specific analytes. The electron-deficient nature of the 5,6-dichloroindole core can be exploited in the design of chemosensors, for example, for the detection of electron-rich species or anions. By attaching a suitable receptor unit to the indole nitrogen (after Boc deprotection), a selective sensor can be developed.
Quantitative Data Summary: Hypothetical Anion Chemosensor (CS-DCI)
| Property | Value |
| Analyte | Fluoride (F⁻) |
| Detection Method | Colorimetric & Fluorometric |
| Absorption Max (λ_abs) | 350 nm |
| Emission Max (λ_em) | 450 nm |
| Quantum Yield (Φ_F) | 0.25 |
| Detection Limit | 1 µM |
| Solvent | Acetonitrile |
Experimental Protocol: Synthesis of a Dichloroindole-based Chemosensor (CS-DCI)
Objective: To synthesize a simple Schiff base chemosensor from 5,6-dichloro-1H-indole for anion detection.
Materials:
-
5,6-dichloro-1H-indole-3-carbaldehyde
-
2-Aminophenol
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Schiff Base Condensation:
-
Dissolve 5,6-dichloro-1H-indole-3-carbaldehyde (0.21 g, 1.0 mmol) in ethanol (15 mL).
-
Add a solution of 2-aminophenol (0.11 g, 1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
-
Purification:
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure chemosensor CS-DCI.
-
-
Sensor Testing:
-
Prepare a stock solution of CS-DCI in acetonitrile.
-
Perform UV-Vis and fluorescence titration experiments by adding increasing concentrations of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) to the sensor solution.
-
Monitor the changes in the absorption and emission spectra to determine selectivity and sensitivity.
-
Diagram: Sensor-Analyte Interaction Pathway
Caption: Proposed interaction mechanism between the chemosensor CS-DCI and fluoride anions.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-5,6-dichloro-1H-indole by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-Boc-5,6-dichloro-1H-indole by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). However, due to the potential for Boc group cleavage on acidic silica, alternative stationary phases like neutral alumina can be considered for sensitive substrates.
Q2: What is a recommended mobile phase for the column chromatography of this compound?
A2: A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. A typical starting gradient is 5-10% ethyl acetate in hexane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired product.
Q3: How can I visualize the colorless this compound on a TLC plate?
A3: this compound is UV active due to the indole ring and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. Staining with a p-anisaldehyde solution followed by gentle heating can also be used for visualization.
Q4: What are the most likely impurities I might encounter?
A4: The most common impurities include unreacted 5,6-dichloro-1H-indole, residual di-tert-butyl dicarbonate (Boc anhydride), and tert-butanol (a byproduct of the protection reaction). Additionally, partial deprotection of the product on the silica gel column can lead to the formation of 5,6-dichloro-1H-indole as an impurity in the collected fractions.
Q5: Is this compound stable on silica gel?
A5: Boc-protected indoles can be sensitive to the acidic nature of silica gel, which may cause the Boc group to be cleaved.[1][2] To minimize this, it is advisable to run the column relatively quickly (flash chromatography) and avoid prolonged exposure of the compound to the silica gel. If significant degradation is observed, switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be beneficial.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexane, increase it to 10%, then 15%, and so on. |
| The compound may have degraded on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using a less acidic stationary phase like neutral alumina. | |
| Product elutes with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of ethyl acetate in hexane. |
| Poor separation of product and impurities | The Rf values of the product and impurities are too close in the chosen solvent system. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or add a small percentage of a third solvent to modify the selectivity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Streaking of the product band on the column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine, to reduce interactions with acidic silanol groups on the silica gel. |
| The sample was overloaded on the column. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). | |
| Presence of 5,6-dichloro-1H-indole in product fractions | Incomplete reaction during the Boc protection step. | Ensure the initial reaction has gone to completion by TLC analysis before purification. |
| Deprotection of the Boc group on the silica gel column. | Run the column as quickly as possible. Consider using deactivated silica gel or neutral alumina. Avoid using highly acidic eluents. |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound. These should be optimized based on preliminary TLC analysis.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase | 5-20% Ethyl Acetate in Hexane | The exact ratio should be determined by TLC. |
| Target Rf of Product | 0.2 - 0.4 | Provides good separation from impurities. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | A higher ratio may be needed for difficult separations. |
| Visualization | UV light (254 nm) | Non-destructive method for tracking the product. |
Experimental Protocol: Column Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) or allow the solvent to flow through by gravity.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under UV light.
-
Identify the fractions containing the pure product. The product (this compound) is less polar and will elute before the unreacted, more polar 5,6-dichloro-1H-indole.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Technical Support Center: Recrystallization of 1-Boc-5,6-dichloro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-Boc-5,6-dichloro-1H-indole.
Experimental Protocol: General Recrystallization Procedure
A general protocol for the recrystallization of this compound is outlined below. The ideal solvent system and specific volumes should be determined empirically based on the scale of the experiment and the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane)
-
Erlenmeyer flask(s)
-
Heat source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for Boc-protected indoles include alcohols (ethanol, isopropanol) and mixtures of a more polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure good recovery.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][2] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound is significantly impure or if the cooling process is too rapid.[1]
-
Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Solution 2: Adjust Solvent System: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent (anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify it before allowing it to cool slowly. For chlorinated aromatic compounds, a common issue is finding a single solvent with the ideal solubility profile. Therefore, a mixed solvent system is often necessary.
-
Solution 3: Lower the Dissolution Temperature: Try dissolving the compound at a slightly lower temperature to avoid supersaturation at a temperature above the compound's melting point.
Q2: No crystals are forming, even after cooling in an ice bath. What are my options?
A2: A lack of crystal formation usually indicates that the solution is not supersaturated.
-
Solution 1: Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Solution 2: Reduce Solvent Volume: The most common reason for no crystal formation is using too much solvent.[1] Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Solution 3: Try a Different Solvent: The chosen solvent may not be appropriate. Re-evaluate the solubility of your compound in different solvents.
Q3: The recrystallization happened too quickly, and the product doesn't seem pure.
A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[2]
-
Solution 1: Use More Solvent: The solution may be too concentrated. Reheat the solution and add a small amount of additional hot solvent. This will decrease the level of supersaturation and slow down the rate of crystallization upon cooling.[2]
-
Solution 2: Slower Cooling: Ensure the solution cools as slowly as possible. Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, perhaps insulated, before further cooling.
Q4: The recovery of my purified crystals is very low. How can I improve the yield?
A4: Low recovery can be due to several factors.
-
Problem 1: Using too much solvent. As mentioned before, using the minimum amount of hot solvent to dissolve the compound is critical for good recovery.
-
Problem 2: Premature crystallization. If crystals form during a hot filtration step, they will be lost. Ensure all glassware is hot and the filtration is performed quickly.
-
Problem 3: Compound is too soluble in the cold solvent. Even at low temperatures, some of your compound will remain dissolved. To check this, you can try to evaporate the solvent from the filtrate (the "mother liquor") to see if a significant amount of product remains. If so, you may need to choose a different solvent in which your compound is less soluble when cold.
Data Presentation
Due to the lack of specific published solubility data for this compound, the following table provides a qualitative guide to solvent selection based on the general properties of Boc-protected indoles and chlorinated aromatic compounds. Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Hexane / Heptane | Low | 69 / 98 | Low solubility at all temperatures. Good as an anti-solvent. |
| Toluene | Low | 111 | Moderate solubility when hot, low when cold. Potential single solvent. |
| Ethyl Acetate | Medium | 77 | Good solubility, likely requires an anti-solvent like hexane. |
| Isopropanol | Medium | 82 | Good solubility when hot, moderate to low when cold. Potential single solvent. |
| Ethanol | High | 78 | Good solubility when hot, moderate solubility when cold. Often used with water as an anti-solvent for polar compounds, but may be too polar for this substrate as a single solvent. |
| Methanol | High | 65 | Similar to ethanol, good solubility when hot. |
| Water | High | 100 | Insoluble. Can be used as an anti-solvent with a miscible organic solvent. |
Mandatory Visualizations
Caption: A flowchart illustrating the general steps for recrystallization.
Caption: A troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Large-Scale Synthesis of Dichloroindoles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of dichloroindoles.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of dichloroindoles.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge in the large-scale synthesis of dichloroindoles, often stemming from issues with starting materials, reaction conditions, or catalyst activity.
Possible Causes and Solutions:
| Potential Cause | Recommended Actions |
| Poor Quality of Starting Materials | - Ensure the purity of the dichloro-substituted phenylhydrazine and the aldehyde or ketone. Impurities can lead to side reactions and inhibit the catalyst. - Consider purification of starting materials before use. |
| Suboptimal Reaction Temperature | - Monitor the internal reaction temperature closely. Insufficient heating can lead to a slow or incomplete reaction, while excessive heat can promote decomposition and side reactions. |
| Inappropriate Acid Catalyst | - The choice and concentration of the acid catalyst are critical. Screen both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrates. |
| Catalyst Inactivity or Poisoning | - For catalytic reactions, ensure the catalyst is fresh and active. - On a larger scale, catalyst poisoning from impurities in starting materials or solvents can be more significant. Consider pre-treating starting materials or increasing the catalyst loading. |
| Poor Mixing | - Inadequate agitation in large reactors can lead to localized concentrations of reactants and hot spots, resulting in incomplete reactions and byproduct formation. Ensure the stirring is efficient for the reactor volume. |
| Decomposition of Intermediates | - The hydrazone intermediate in the Fischer indole synthesis can be unstable. Consider a one-pot procedure where the hydrazone is formed in-situ and immediately cyclized. Lowering the reaction temperature and extending the reaction time may also help. |
Troubleshooting Workflow for Low Yield:
Problem 2: Formation of Significant Byproducts
The formation of byproducts is a major challenge in scaling up dichloroindole synthesis, impacting yield and complicating purification.
Common Byproducts and Mitigation Strategies:
| Byproduct | Cause | Mitigation Strategy |
| Regioisomers | Use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of two different regioisomeric indoles. | - Use a symmetrical ketone or an aldehyde. - If an unsymmetrical ketone is necessary, optimize the acid catalyst and reaction conditions to improve regioselectivity. Be prepared for chromatographic separation of isomers. |
| Dehalogenated Products | Harsh reductive conditions or certain catalysts (e.g., Pd/C) can lead to the loss of one or both chlorine atoms. | - Use milder reducing agents. - Screen alternative catalysts that are less prone to causing dehalogenation. - Optimize reaction conditions (lower temperature, shorter reaction time). |
| Over-reduced Products (Indolines) | Strong reducing agents or harsh hydrogenation conditions can reduce the indole ring to an indoline. | - Use a milder reducing agent or less forcing hydrogenation conditions. - Carefully monitor the reaction to stop it once the desired product is formed. |
| Aniline Derivatives | In the Fischer indole synthesis, cleavage of the N-N bond in the hydrazone intermediate can form aniline byproducts, especially with electron-donating groups on the starting materials. | - If possible, choose starting materials with less electron-donating substituents. - Employ milder reaction conditions. |
| Polymerization Products | Indoles can be unstable in strongly acidic conditions, leading to polymerization. | - Use the minimum effective concentration of the acid catalyst. - Consider using a milder Lewis acid. - Run the reaction at a higher dilution. |
Byproduct Formation Troubleshooting Workflow:
Problem 3: Difficulty in Product Purification
Purification of the final dichloroindole product on a large scale can be challenging due to the presence of closely related impurities and the physical properties of the product.
Purification Challenges and Solutions:
| Challenge | Recommended Approach |
| Separation of Regioisomers | - Column Chromatography: While effective, it can be costly and time-consuming on a large scale. Optimize the stationary phase (e.g., silica gel, alumina) and eluent system for maximum separation. - Crystallization: Explore different solvent systems for selective crystallization of the desired isomer. This can be a more cost-effective method for large-scale purification. |
| Removal of Persistent Impurities | - Recrystallization: An effective method for removing small amounts of impurities from a solid product. Multiple recrystallizations may be necessary. - Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not. |
| Product Instability during Purification | - Some dichloroindoles may be sensitive to acid or base. Neutralize the crude product before purification. - Avoid excessive heat during solvent removal. |
| Emulsion Formation during Workup | - Add brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of dichloroindoles?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing indoles, including dichloroindoles, on a large scale. It involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Q2: How can I improve the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?
A2: The regioselectivity is influenced by the steric and electronic properties of the ketone and the acidity of the reaction medium. To favor the desired isomer, you can try screening different acid catalysts (both Brønsted and Lewis acids) and optimizing the reaction temperature. In some cases, a specific combination of acid and solvent can significantly improve the ratio of the desired regioisomer.
Q3: My dichloroindole product is an oil, making crystallization difficult. What are my purification options?
A3: For oily products, large-scale purification is typically achieved through column chromatography or vacuum distillation. If the product is thermally stable, vacuum distillation can be a cost-effective method for purification on a multi-kilogram scale. For heat-sensitive compounds, preparative chromatography is the more suitable option.
Q4: Are there any safety concerns I should be aware of during the large-scale synthesis of dichloroindoles?
A4: Yes. The Fischer indole synthesis often requires strong acids and elevated temperatures, which can pose safety risks on a large scale. Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment. The reaction can also be exothermic, so careful temperature control is crucial to prevent runaways. Always conduct a thorough safety assessment before scaling up any reaction.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Dichloroindole (Illustrative Example)
This protocol provides a general framework. The specific reagents, stoichiometry, and conditions should be optimized for the target dichloroindole.
Step 1: Hydrazone Formation (Optional, can be done in-situ)
-
In a suitable reactor, dissolve the dichloro-substituted phenylhydrazine in a solvent such as ethanol or acetic acid.
-
Add the aldehyde or ketone dropwise at room temperature.
-
Stir the mixture for 1-2 hours until the hydrazone precipitates or TLC analysis indicates complete formation.
-
The hydrazone can be isolated by filtration or used directly in the next step.
Step 2: Cyclization
-
To the hydrazone (or the in-situ mixture), add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid in a solvent, or a Lewis acid).
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Isolation
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the acidic solution with a base (e.g., NaOH, NaHCO₃) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dichloroindole.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Reaction Workflow for Fischer Indole Synthesis:
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and byproduct distribution in a hypothetical large-scale synthesis of a dichloroindole. The actual results will vary depending on the specific substrates and conditions.
Table 1: Effect of Acid Catalyst on Yield and Regioisomer Ratio
| Acid Catalyst | Temperature (°C) | Yield (%) | Regioisomer Ratio (Desired:Undesired) |
| Polyphosphoric Acid | 120 | 75 | 4:1 |
| H₂SO₄ in EtOH | 80 | 68 | 3:1 |
| ZnCl₂ | 100 | 82 | 6:1 |
| BF₃·OEt₂ | 80 | 78 | 5:1 |
Table 2: Influence of Solvent on Dehalogenation Byproduct
| Solvent | Temperature (°C) | Desired Product (%) | Dehalogenated Byproduct (%) |
| Toluene | 110 | 85 | 10 |
| Xylene | 140 | 78 | 18 |
| Dioxane | 100 | 90 | 5 |
| Acetic Acid | 118 | 82 | 12 |
Technical Support Center: Boc Protection of Halogenated Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the N-Boc protection of halogenated indoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc protection of halogenated indoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the N-Boc Protected Product
Question: My Boc protection reaction on a halogenated indole is resulting in a low yield or no product at all. What are the possible causes and how can I improve the outcome?
Answer:
Low or no yield in the Boc protection of halogenated indoles is a common issue, often stemming from the reduced nucleophilicity of the indole nitrogen due to the electron-withdrawing nature of the halogen substituent.[1]
Possible Causes and Solutions:
-
Insufficiently Strong Base: The acidity of the indole N-H is increased by the electron-withdrawing halogen, but a suitable base is still crucial for deprotonation to initiate the reaction.
-
Solution: Switch to a stronger base. While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, for less reactive halogenated indoles, stronger inorganic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (NaOH) in a suitable solvent system may be necessary.[2][3] A base is not always strictly required, as the tert-butoxide generated during the reaction can act as a base, but for challenging substrates, an external base is recommended.[2]
-
-
Poor Nucleophilicity of the Indole: Halogen atoms, especially when positioned at C5 or C7, significantly decrease the electron density of the indole ring, making the nitrogen less nucleophilic.[1]
-
Inappropriate Solvent: The choice of solvent can impact the solubility of the starting material and the reaction rate.
-
Solution: For poorly soluble halogenated indoles, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often more effective than dichloromethane (DCM) or acetonitrile.[2]
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, monitor the reaction closely as elevated temperatures can also promote side reactions.[5]
-
Issue 2: Formation of a Di-Boc Protected Byproduct
Question: I am observing a significant amount of a non-polar byproduct in my reaction mixture, which I suspect is the di-Boc protected indole. How can I prevent this?
Answer:
Primary amines, including the nitrogen of the indole ring, can react with a second equivalent of Boc anhydride to form a di-Boc protected product, R-N(Boc)₂. This is more likely with highly reactive substrates or when using a strong activating agent like DMAP.[2]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the amount of Boc anhydride used. An excess of the reagent increases the likelihood of di-Boc formation. Use 1.05 to 1.2 equivalents of Boc anhydride.
-
Avoid Excess DMAP: If using DMAP as a catalyst, ensure it is used in catalytic amounts (e.g., 0.1 equivalents). Stoichiometric amounts of DMAP can significantly promote di-Boc formation.[2]
-
Monitor Reaction Progress: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.
Issue 3: Debromination or Deiodination of the Indole Ring
Question: During the Boc protection of my bromo- or iodoindole, I am observing a significant amount of the corresponding debrominated or deiodinated product. What is causing this and how can I prevent it?
Answer:
Debromination and deiodination are known side reactions, particularly with bromoindoles and iodoindoles, and can be promoted by certain reaction conditions.
Potential Causes and Mitigation Strategies:
-
Base-Induced Debromination: The use of strong bases can lead to the deprotonation of the indole N-H, increasing the electron density of the ring and potentially facilitating the reductive cleavage of the carbon-halogen bond.
-
Solution: Use a milder base if possible. If a strong base is necessary, consider adding it at a low temperature and for a shorter duration.
-
-
Palladium-Catalyzed Reactions: If the Boc-protected haloindole is used in subsequent palladium-catalyzed cross-coupling reactions, debromination can be a significant side reaction.
-
Solution: While this is more of a downstream issue, ensuring complete N-protection is the first step to mitigate this. For the coupling reaction itself, the choice of phosphine ligand and palladium source is critical.
-
Frequently Asked Questions (FAQs)
Q1: Does the position of the halogen on the indole ring affect the likelihood of side reactions?
A1: Yes, the position of the halogen significantly influences the electronic properties of the indole ring and, consequently, the reaction outcome. Halogens at the C5 and C7 positions have a strong electron-withdrawing effect, reducing the nucleophilicity of the indole nitrogen and making the Boc protection more challenging.[1] This can necessitate harsher reaction conditions, which in turn may increase the likelihood of side reactions. The reactivity of haloindoles generally follows the order: F > Cl > Br > I.
Q2: Are chloro- and fluoroindoles also susceptible to dehalogenation during Boc protection?
A2: Dehalogenation is less common with chloro- and fluoroindoles compared to their bromo and iodo counterparts due to the stronger carbon-halogen bond. However, under forcing conditions with strong bases or certain catalysts, dehalogenation of chloroindoles can still occur, although it is generally not a major concern for fluoroindoles.
Q3: Can halogen migration occur during the Boc protection of halogenated indoles?
A3: While not a commonly reported side reaction specifically during Boc protection, halogen migration on indole rings is a known phenomenon under certain acidic or thermal conditions.[6] It is plausible that under harsh Boc protection conditions, especially with Lewis acids, a minor amount of halogen migration could occur, leading to isomeric impurities.
Q4: What is the role of Lewis acids in the Boc protection of halogenated indoles?
A4: Lewis acids like ZrCl₄, ZnCl₂, and others can be used to catalyze the Boc protection of amines, including less reactive anilines which are electronically similar to halogenated indoles.[7] They are thought to activate the Boc anhydride, making it more susceptible to nucleophilic attack. However, some Lewis acids can also promote side reactions, and it is important to screen different Lewis acids and optimize the reaction conditions for a specific substrate.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Various Halogenated Indoles
| Halogenated Indole | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Aminoindole | TEA | THF | - | 0 - RT | 12-24 | 90-99 | [3] |
| Aniline | Amberlyst-15 | - | - | RT | < 1 min | 99 | |
| 4-Chloroaniline | (Boc)₂O | - | I₂ | RT | 30 min | 95 | [9] |
| 4-Bromoaniline | (Boc)₂O | - | I₂ | RT | 30 min | 95 | [9] |
| 4-Iodoaniline | (Boc)₂O | - | I₂ | RT | 30 min | 94 | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Halogenated Indole using a Base [3][5]
-
Dissolution: Dissolve the halogenated indole (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the chosen base (e.g., TEA [1.2 eq], NaH [1.2 eq], or KOtBu [1.2 eq]). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the stirring solution, either as a solid or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: DMAP-Catalyzed N-Boc Protection of a Less Reactive Halogenated Indole [2]
-
Setup: To a solution of the halogenated indole (1.0 eq) in anhydrous THF or DCM, add DMAP (0.1 eq).
-
Reagent Addition: Add Boc₂O (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for Boc protection of halogenated indoles.
Caption: Main reaction and common side reaction pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
Technical Support Center: Optimizing Boc Deprotection of 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc deprotection of 1-Boc-5,6-dichloro-1H-indole. The electron-withdrawing nature of the dichloro-substituents on the indole ring can influence the reaction conditions required for efficient and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the Boc deprotection of this compound?
A1: The most common methods for N-Boc deprotection of indoles, including halogenated derivatives, are acidic hydrolysis and thermal cleavage.
-
Acidic Deprotection: This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane.[1][2][3]
-
Thermal Deprotection: Heating the N-Boc protected indole in a suitable high-boiling solvent can effect the removal of the Boc group, often with fewer side products compared to acidic methods.[4][5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are effective solvents for thermal deprotection, which can be accelerated by microwave heating.[4]
Q2: How do the dichloro-substituents on the indole ring affect the deprotection reaction?
A2: The two chlorine atoms are electron-withdrawing groups, which decrease the electron density of the indole ring. This can make the N-Boc group more labile under certain conditions. For instance, in reactions mediated by oxalyl chloride in methanol, electron-withdrawing groups on aromatic rings have been observed to accelerate the rate of Boc deprotection.[6][7] However, traditional strong acid-mediated deprotection may still require careful optimization to avoid potential side reactions.
Q3: What are the potential side reactions during the deprotection of this compound?
A3: A primary concern during acidic Boc deprotection is the generation of a reactive tert-butyl cation. This electrophile can potentially alkylate the electron-rich indole nucleus, leading to t-butylated byproducts. While the electron-withdrawing chloro groups may slightly deactivate the indole ring to electrophilic attack, this side reaction should still be considered.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product, 5,6-dichloro-1H-indole, is more polar than the starting material, this compound, and will thus have a lower Rf value on a silica gel TLC plate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Poor quality of reagents (e.g., wet TFA). | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Extend the reaction time and monitor by TLC/LC-MS. Gentle heating (e.g., to 40°C) can be considered, but may also increase side product formation. 3. Use fresh, anhydrous reagents. |
| Formation of Side Products (e.g., t-butylation) | The reactive tert-butyl cation generated during acidic deprotection is alkylating the indole ring.[1] | 1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2] 2. Consider switching to a thermal deprotection method, which avoids the generation of the tert-butyl cation.[5] |
| Product Degradation | The deprotected 5,6-dichloro-1H-indole may be sensitive to the harsh acidic conditions, leading to decomposition over extended reaction times. | 1. Carefully monitor the reaction and work it up as soon as the starting material is consumed. 2. Consider using a milder deprotection method, such as thermal deprotection or using HCl in dioxane, which can sometimes be milder than TFA. |
| Difficulty in Product Isolation/Purification | The deprotected indole may be highly soluble in the workup solvents or difficult to crystallize. | 1. After acidic workup and neutralization, ensure thorough extraction with a suitable organic solvent. 2. If purification is by column chromatography, select an appropriate solvent system (e.g., hexane/ethyl acetate).[8][9][10] 3. For recrystallization, screen various solvents or solvent mixtures.[11][12] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general guideline and should be optimized for the specific substrate.
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess DCM and TFA.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 5,6-dichloro-1H-indole can be purified by column chromatography on silica gel or by recrystallization.[8][9][10][12]
Visualizations
Experimental Workflow for Acidic Boc Deprotection
Caption: General experimental workflow for the acidic Boc deprotection of this compound.
Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting workflow for addressing incomplete Boc deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awuahlab.com [awuahlab.com]
- 8. longdom.org [longdom.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
Technical Support Center: Stability and Deprotection of 1-Boc-5,6-dichloro-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and deprotection of 1-Boc-5,6-dichloro-1H-indole under acidic conditions. Below you will find troubleshooting advice, detailed experimental protocols, and comparative data to facilitate your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the acidic deprotection of this compound.
Q1: My Boc deprotection is incomplete. How can I drive the reaction to completion?
A1: Incomplete deprotection can be due to several factors. Here are some troubleshooting steps:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed. For sterically hindered substrates, longer reaction times may be necessary.[1]
-
Increase Acid Concentration: For trifluoroacetic acid (TFA), a concentration of 20-50% (v/v) in dichloromethane (DCM) is typical.[1] For hydrogen chloride (HCl), a 4M solution in 1,4-dioxane is standard.[1] If you are using milder conditions to begin with, a stepwise increase in the acid concentration can be beneficial.
-
Elevate Temperature: Most Boc deprotections are performed at room temperature.[1] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be considered. However, be aware that this may also increase the rate of side reactions.
-
Solvent Choice: Ensure your substrate is fully dissolved. Dichloromethane (DCM) is common for TFA deprotections, while 1,4-dioxane is standard for HCl.[1]
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent them?
A2: The most common side reaction is the alkylation of the electron-rich indole ring by the tert-butyl cation generated during deprotection.[1]
-
Tert-Butylation: The tert-butyl cation can attack the indole ring, leading to a +56 Da mass addition to your product. The chloro-substituents on the indole ring of this compound decrease the electron density of the benzene portion of the indole, which may influence the site of alkylation.
-
Prevention with Scavengers: The most effective way to prevent tert-butylation is by adding scavengers to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation.[1]
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger. A typical concentration is 1-5% (v/v).[1]
-
Water: Can also act as a scavenger. A concentration of 2.5-5% (v/v) is often used.[1]
-
Thioanisole: Particularly useful for protecting tryptophan and methionine residues from tert-butylation.[1]
-
Q3: Which acidic condition is milder, TFA or HCl?
A3: Generally, HCl in dioxane is considered a milder method for Boc deprotection compared to TFA in DCM.[1] If your molecule contains other acid-sensitive functional groups, starting with HCl/dioxane is a prudent approach.
Q4: Can the chloro-substituents on the indole ring affect the deprotection reaction?
A4: Yes. Electron-withdrawing groups, such as chlorine, can influence the electronic properties of the indole ring and the N-Boc group. Some studies suggest that electron-withdrawing groups on aromatic systems can accelerate the rate of Boc deprotection under certain conditions. It is therefore important to carefully monitor the reaction progress.
Quantitative Data Summary
While specific data for this compound is limited in the literature, the following table summarizes deprotection conditions for the closely related 1-Boc-5-chloro-1H-indole and other relevant N-Boc-indoles to provide a comparative reference.
| Compound | Reagent/Solvent | Temperature | Time | Yield | Reference |
| 1-Boc-5-chloro-1H-indole | TFE (2,2,2-trifluoroethanol) | Microwave | 1 h | 98% | Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols |
| 1-Boc-5-chloro-1H-indole | HFIP (Hexafluoroisopropanol) | Microwave | 5 min | 94% | Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols |
| N-Boc-amine (general) | 20-50% TFA/DCM | Room Temp. | 30 min - 2 h | Substrate dependent | Optimizing reaction conditions for Boc deprotection without side products[1] |
| N-Boc-amine (general) | 4M HCl/Dioxane | Room Temp. | 30 min - 2 h | Substrate dependent | Optimizing reaction conditions for Boc deprotection without side products[1] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Scavenger Addition (Recommended): Add a scavenger, such as triisopropylsilane (TIS) (1-5% v/v), to the solution.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
-
Dissolution: Dissolve this compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected indole. This salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: The resulting hydrochloride salt is often pure enough for subsequent steps. If necessary, it can be neutralized and purified by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the deprotection of this compound, including key decision points and troubleshooting loops.
References
Technical Support Center: Thermal Stability of N-Boc Protected Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability of N-tert-butyloxycarbonyl (Boc) protected indoles. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of N-Boc protected indoles?
A1: The N-Boc group on an indole is considered a thermally labile protecting group.[1] Thermolytic (thermal) cleavage can occur at elevated temperatures, often in the absence of an acid catalyst.[2][3] The deprotection temperature can vary based on the solvent and the electronic properties of the indole ring, but efficient deprotection has been observed at temperatures ranging from 120°C to 240°C.[2] For instance, excellent conversion of N-Boc indole to indole was observed at 150°C.[2] The stability of the N-Boc group generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine, with heteroaryl N-Boc groups being the most labile under thermal conditions.[4]
Q2: What are the products of thermal decomposition of an N-Boc protected indole?
A2: The primary products of thermal decomposition (thermolysis) are the deprotected indole, isobutylene, and carbon dioxide.[5] The mechanism is believed to involve an initial slow, concerted proton transfer with the release of isobutylene, followed by a rapid decarboxylation step.[4][5]
Q3: How do substituents on the indole ring affect the thermal stability of the N-Boc group?
A3: The electronic nature of substituents on the indole ring can influence the rate of thermal deprotection. While detailed studies specifically on substituted indoles are limited in the provided results, the general principle for N-Boc protected amines is that the lability of the Boc group is related to the nucleophilicity of the nitrogen atom it is attached to.[4][6] For N-Boc aryl amines, electron-withdrawing groups can increase the rate of deprotection under certain conditions.[7]
Q4: Can thermal deprotection of N-Boc indoles be performed selectively in the presence of other protecting groups or another N-Boc group?
A4: Yes, selective thermal deprotection is possible. By carefully controlling the temperature, a more labile N-Boc group can be removed in the presence of a less reactive one.[2][3] For example, an aryl N-Boc group can be effectively removed in the presence of an alkyl N-Boc group.[2][3] This offers an advantage over traditional strong-acid deprotection methods, which often lack such selectivity.[2] The N-Boc group is generally stable to conditions used for removing other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis).[8][9]
Q5: What solvents are recommended for conducting thermal deprotection of N-Boc indoles?
A5: Thermal N-Boc deprotection can be performed in a range of solvents with different polarities.[2][3] Methanol and 2,2,2-trifluoroethanol (TFE) have been shown to be particularly effective solvents, often providing excellent yields.[1][2] Other solvents like tetrahydrofuran (THF) and toluene can also be used, though they may require higher temperatures to achieve comparable efficiency.[2] Microwave-assisted deprotection using ethanol has also been reported.[3]
Troubleshooting Guide
Q1: I am observing incomplete removal of the N-Boc group during a thermal reaction. What can I do?
A1: Incomplete deprotection can be addressed by modifying the reaction conditions. Consider the following:
-
Increase Temperature: The rate of thermal deprotection is highly temperature-dependent. A modest increase in temperature can often drive the reaction to completion.[2]
-
Increase Reaction Time: If the reaction is proceeding slowly, extending the residence time at the target temperature may be necessary.[2]
-
Change Solvent: Solvents can significantly impact reaction efficiency. Switching to a more effective solvent like methanol or TFE could improve the outcome.[1][2]
-
Use Microwave Irradiation: Microwave-assisted heating can significantly accelerate the deprotection process compared to conventional heating.[1][3]
Q2: My N-Boc protected indole is degrading unexpectedly during a reaction, even below typical deprotection temperatures. What is happening?
A2: Unexpected degradation can occur due to several factors:
-
Acidic Catalysis: Trace amounts of acid in your reaction mixture can catalyze the deprotection of the Boc group at lower temperatures than purely thermal conditions would require.[4][10] The Boc group is known to be highly sensitive to acid.[11]
-
Lewis Acids: The presence of certain metal catalysts (Lewis acids) can also promote N-Boc cleavage.[7]
-
Substrate Instability: The deprotected indole product itself might be unstable under the reaction conditions, leading to further degradation.[12] It is often recommended to use the deprotected product immediately in the next synthetic step.[12]
Q3: I am performing a reaction on a side chain of my N-Boc protected indole at an elevated temperature, and I'm getting a mixture of my desired product and the N-deprotected starting material. How can I avoid this?
A3: This indicates that your reaction temperature is high enough to initiate thermal deprotection. To mitigate this, you can:
-
Lower the Reaction Temperature: Explore if the desired transformation can occur at a lower temperature where the N-Boc group remains stable.
-
Reduce Reaction Time: Minimize the time the compound is exposed to high temperatures.
-
Choose a More Stable Protecting Group: If the desired reaction requires temperatures that invariably cleave the N-Boc group, consider using a more thermally robust protecting group for the indole nitrogen.
Q4: Are there any known side reactions during thermal deprotection?
A4: While thermal deprotection is generally cleaner than acid-catalyzed methods, side reactions can still occur. Acid-catalyzed deprotection is known to generate a tert-butyl cation, which can lead to alkylation of nucleophilic substrates.[12] While less common in purely thermolytic reactions, if any acidic species are generated in situ, this pathway could become relevant. It is crucial to ensure the reaction environment is free of acid to minimize such side reactions.
Quantitative Data Summary
Table 1: Thermal Deprotection Conditions for N-Boc Amines
| Substrate Type | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference(s) |
|---|---|---|---|---|---|
| N-Boc Indole | Trifluoroethanol (TFE) | 150 | 60 min | 98% Conversion | [2] |
| N-Boc Imidazole | TFE / Methanol | 120 | 30 min | 100% Yield | [2] |
| N-Boc Aniline | TFE / Methanol | 240 | 30 min | 93% / 88% Yield | [2] |
| N-Boc Phenethylamine | TFE | 240 | 30 min | 44% Yield | [2] |
| Di-Boc Tryptamine | Methanol | 150 | 30 min | 90% Yield (mono-deprotected) | [2] |
| Di-Boc Tryptamine | Methanol | 230 | 45 min | 90% Yield (fully deprotected) |[2] |
Table 2: Physicochemical Properties of Representative N-Boc Indoles
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference(s) |
|---|---|---|---|---|---|
| N-Boc-indole | C₁₃H₁₅NO₂ | 217.26 | 24-26 | 201 | [13] |
| N-Boc-indole-2-boronic acid | C₁₃H₁₆BNO₄ | 261.08 | 85-90 | N/A |[14] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial data on its thermal stability and decomposition profile.[15][16]
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the sample pan (typically platinum or alumina) is clean.
-
Sample Preparation: Place a small amount (typically 2-5 mg) of the powdered N-Boc protected indole sample into the TGA pan.[16] Ensure the sample is evenly distributed.
-
Experimental Parameters:
-
Temperature Range: Ambient to 600°C (or higher if complete decomposition is not observed).[16]
-
Heating Rate: A standard rate of 10°C/min provides good resolution.[16]
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, to study thermal decomposition without oxidative effects.[16]
-
Flow Rate: Set the gas flow rate to 20-50 mL/min to maintain a consistent atmosphere.[16]
-
-
Data Acquisition: Begin the analysis. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of mass vs. temperature) will show one or more mass loss steps. The onset temperature of the first significant mass loss indicates the beginning of thermal decomposition. This temperature is a key indicator of the material's thermal stability.
Protocol 2: General Lab-Scale Procedure for Thermal N-Boc Deprotection
This protocol describes a general method for the thermal deprotection of an N-Boc indole in a continuous flow setup, which allows for precise temperature and time control.[2] This can be adapted for batch microwave synthesis.[3]
-
Solution Preparation: Prepare a solution of the N-Boc protected indole (e.g., 0.1 M) in a suitable solvent such as methanol or TFE.[2]
-
System Setup (Continuous Flow):
-
Use a pump to deliver the solution through a reactor coil (e.g., stainless steel) of a known volume.
-
Place the reactor coil in a heating unit (e.g., a column heater or oil bath) capable of maintaining the desired temperature (e.g., 150-240°C).[2]
-
The residence time is determined by the reactor volume and the pump flow rate (Residence Time = Reactor Volume / Flow Rate). Adjust the flow rate to achieve the desired reaction time (e.g., 30-60 minutes).[2]
-
-
Reaction: Pump the solution through the heated reactor. The deprotection occurs within the coil.
-
Work-up: Collect the reaction effluent. The solvent can be removed under reduced pressure to yield the crude deprotected indole.
-
Purification: If necessary, purify the crude product by standard methods such as flash column chromatography on silica gel.[2]
Visualizations
Caption: Workflow for assessing the thermal stability of an N-Boc protected indole using TGA.
Caption: Troubleshooting decision tree for issues with N-Boc indole thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 15. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-H Protection Issues After Boc Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the removal of the tert-butoxycarbonyl (Boc) protecting group. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, such as incomplete deprotection and side-product formation, which can sometimes be mistaken for N-H re-protection.
Frequently Asked Questions (FAQs)
Q1: After Boc deprotection, I'm observing unexpected peaks in my HPLC/LC-MS analysis, some with a mass increase of 56 Da. Is the amine being re-protected?
A1: While it might seem like re-protection, the observation of a +56 Da mass shift is a classic indicator of tert-butylation, a common side reaction during Boc deprotection.[1] The primary cause of this side reaction is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[2][3] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your deprotected molecule.[1][2][3]
The newly deprotected amine is generally protonated under the acidic reaction conditions and is therefore not sufficiently nucleophilic to be alkylated. However, other nucleophilic residues are susceptible.
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a +56 Da modification.[1][3] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3]
Q3: How can I prevent these tert-butylation side reactions?
A3: The most effective strategy is to use "scavengers" in the deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping it before it can cause unwanted side reactions.[1][3][4] The choice of scavenger depends on the specific residues present in your molecule.[1][2][3]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
If you observe starting material in your reaction mixture after the deprotection procedure, consider the following causes and solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For TFA, a concentration of 25-50% in dichloromethane (DCM) is a common starting point.[4] For more resistant substrates, 4M HCl in dioxane can be a stronger alternative.[2][3] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).[4] Most Boc deprotections are complete within 30 minutes to 2 hours at room temperature.[4] If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase side product formation if scavengers are not used.[2][4] |
| Steric Hindrance | For sterically hindered substrates, a stronger acid, longer reaction time, and potentially elevated temperature may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[1][2][3] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent to allow the acid to efficiently access all the peptide chains.[1][5] |
Issue 2: Side-Product Formation (Alkylation)
To minimize the formation of alkylated side products, the addition of scavengers is highly recommended.
| Sensitive Residue(s) | Recommended Scavenger(s) | Concentration (% v/v) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES) | 1-5%[4] | TIS and TES are highly effective carbocation scavengers.[1][4] |
| Methionine (Met) | Thioanisole | 2.5-5%[4] | Helps prevent S-alkylation. Avoid if your peptide also contains tryptophan, as thioanisole cation adducts can alkylate the indole ring.[4] |
| Cysteine (Cys), Tryptophan (Trp) | 1,2-Ethanedithiol (EDT) | 2.5%[4] | Effective in preventing side reactions with tryptophan and cysteine.[1] |
| General Purpose | Water, Anisole | 2.5-5%[4] | Water can act as a scavenger for the tert-butyl cation.[4] Anisole is a general scavenger for various nucleophilic residues.[4] |
A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][2][3]
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase with Scavengers
This protocol provides a general guideline for the deprotection of a Boc-protected compound containing a sensitive residue like tryptophan.
Reagents:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the reaction mixture.[2][6]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
The crude product is often obtained as the TFA salt and can be used directly in the next step or purified further after a suitable workup.
Protocol 2: Post-Cleavage Work-up (Precipitation)
This protocol is suitable for isolating the deprotected product, particularly peptides, after cleavage.
Reagents:
-
Crude deprotection mixture
-
Cold diethyl ether or tert-butyl methyl ether
-
Suitable aqueous buffer for dissolving the final product
Procedure:
-
After removing the bulk of the TFA by rotary evaporation, add the crude residue drop-wise to a stirred, 8-10 fold volume of cold ether.
-
A precipitate of the desired product should form. The ether can be cooled with ice to aid precipitation.
-
Isolate the precipitated product by filtration or centrifugation.
-
Wash the precipitate with additional cold ether to remove scavengers and soluble organic byproducts.
-
Dry the product under vacuum.
-
The product can then be dissolved in a suitable aqueous buffer and lyophilized for storage.
Visualizations
References
troubleshooting low yields in Suzuki coupling of haloindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of haloindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling of a haloindole is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in the Suzuki coupling of haloindoles can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality:
-
Haloindole Stability: Ensure the purity of your haloindole starting material.
-
Boronic Acid/Ester Integrity: Boronic acids can be susceptible to degradation, particularly protodeboronation.[1] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they are fresh and have been stored under an inert atmosphere.[2]
-
Solvent and Base Purity: Use anhydrous, degassed solvents, as oxygen can deactivate the palladium catalyst.[2] The purity of your base is also crucial.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][3]
Q2: I am observing a significant amount of dehalogenated indole as a byproduct. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-rich or N-heterocyclic halides like indoles.[4][5]
The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[5] This Pd-H species can then undergo reductive elimination with the indole to produce the dehalogenated byproduct.[4][5]
Strategies to Minimize Dehalogenation:
-
Choice of Halogen: The tendency for dehalogenation follows the order I > Br > Cl.[5][6] If you are using an iodoindole, switching to a bromo- or chloroindole may reduce this side reaction.[5][6]
-
Base Selection: Avoid strong, sterically hindered bases that can promote the formation of Pd-H species. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong organic bases.[5][7]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway over dehalogenation.[5]
-
Solvent: Avoid alcohol-based solvents which can act as a hydride source.[4][5] Anhydrous, aprotic solvents like dioxane, THF, or toluene are generally better choices.[8][9]
Q3: My boronic acid appears to be decomposing during the reaction. How can I address this issue of protodeboronation?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant issue, especially with electron-deficient or heteroaryl boronic acids.[1]
Methods to Mitigate Protodeboronation:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
"Slow-Release" Strategy: Using a protected boronic acid derivative that slowly releases the active boronic acid can keep its concentration low, minimizing decomposition.[1][10]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.[1][5] Careful control of the water content is important.
-
Choice of Base: The base plays a role in both the activation of the boronic acid and its decomposition. Screening different bases can help find a balance that favors coupling.[7]
Q4: The N-H of my indole seems to be interfering with the reaction. Should I protect it?
A4: The acidic N-H group of indoles can indeed complicate Suzuki couplings.[11][12] It can be deprotonated by the base, altering the electronic properties of the indole ring, or it can coordinate to the palladium catalyst, potentially deactivating it.[5][12]
While many modern catalyst systems are capable of coupling unprotected indoles, N-protection (e.g., with Boc, Ts, or SEM groups) is a common strategy to improve yields and reproducibility, especially if other optimization strategies fail.[11][12] However, this adds extra steps to the synthesis.[11] Recent research has also focused on developing robust methods for the direct coupling of unprotected indoles.[11][12][13]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions, providing a basis for optimization.
Table 1: Effect of Palladium Catalyst/Ligand System on Yield
| Catalyst/Ligand | Haloarene | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O | 45 | [12] |
| Pd₂(dba)₃ / SPhos | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O | 85 | [12] |
| Pd₂(dba)₃ / XPhos | 3-Chloroindazole | 5-Indole boronic acid | K₃PO₄ | Dioxane/H₂O | 88 | [12] |
| Pd(dppf)Cl₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 85 | Fictionalized Data |
| PEPPSI-iPr | Aryl Chloride | Arylboronic acid | K₂CO₃ | Dioxane | >90 | [14] |
Table 2: Comparison of Bases in Suzuki Coupling
| Base | Haloarene | Boronic Acid | Catalyst | Solvent | Yield (%) | Reference |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 92 | [7] |
| Cs₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 95 | [7] |
| K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 94 | [7] |
| NaOH | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 78 | [7] |
| Et₃N | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene/H₂O | 35 | [7] |
Table 3: Influence of Solvent on Reaction Outcome
| Solvent | Haloarene | Boronic Acid | Base | Catalyst | Yield (%) | Reference |
| Toluene/H₂O | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/SPhos | 92 | [7] |
| Dioxane/H₂O | 3-Chloroindazole | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃/XPhos | 88 | [12] |
| THF/H₂O | Aryl Bromide | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 85 | Fictionalized Data |
| DMF/H₂O | Aryl Bromide | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₂Cl₂ | <30 | [15] |
| Acetonitrile | Chloroaryl triflate | Arylboronic acid | CsF | Pd/PᵗBu₃ | Favors coupling at triflate | [9] |
| Methanol | Chloroaryl triflate | Arylboronic acid | CsF | Pd/PᵗBu₃ | Favors coupling at chloride | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Unprotected Haloindole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask or vial, add the haloindole (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the ligand (e.g., SPhos, 0.02-0.04 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL). The mixture should be sparged with the inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the haloindole is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Analysis of 1-Boc-5,6-dichloro-1H-indole Purity
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Boc-5,6-dichloro-1H-indole, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of an optimal analytical method.
Introduction
Ensuring the purity of starting materials and intermediates like this compound is critical for the successful development of active pharmaceutical ingredients (APIs). HPLC is a powerful and versatile technique for assessing the purity of such compounds. This guide compares two common reversed-phase HPLC methods, highlighting their respective performances in separating the main component from potential process-related impurities and degradation products.
Potential Impurities and Degradants
A robust HPLC method must be able to resolve this compound from a range of potential impurities. These can be broadly categorized as process-related impurities, arising from the synthesis, and degradation products, formed during storage or under stress conditions.
Process-Related Impurities:
The synthesis of this compound typically involves two main steps: the formation of 5,6-dichloro-1H-indole, often via a Fischer indole synthesis from 3,4-dichlorophenylhydrazine, followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Impurity A: 5,6-dichloro-1H-indole: The immediate precursor to the final product. Its presence indicates an incomplete Boc-protection reaction.
-
Impurity B: 3,4-dichlorophenylhydrazine: A potential starting material for the synthesis of the indole ring.
-
Impurity C: Di-tert-butyl dicarbonate (Boc₂O): The reagent used for the Boc protection. While volatile, it can sometimes be observed in HPLC analysis.
Degradation Products:
Forced degradation studies help to identify potential degradation pathways and products.
-
Acidic Hydrolysis: The Boc protecting group is known to be labile under acidic conditions, leading to the formation of 5,6-dichloro-1H-indole (Impurity A).
-
Oxidative Degradation: Oxidation of N-Boc indoles can lead to the formation of corresponding indolin-3-ones. Therefore, 1-Boc-5,6-dichloro-1H-indolin-3-one (Impurity D) is a potential oxidative degradation product.
-
Photodegradation and Thermal Degradation: While specific pathways for this molecule are not extensively documented, degradation of the indole ring or cleavage of the Boc group are possibilities under light or heat stress.
HPLC Method Comparison
Two reversed-phase HPLC methods are compared for their ability to separate this compound from the potential impurities listed above.
Method 1: Standard C18 Column
This method utilizes a conventional C18 stationary phase, which is a workhorse in reversed-phase chromatography, offering good hydrophobic retention.
Method 2: Pentafluorophenyl (PFP) Column
The PFP stationary phase provides alternative selectivity, particularly for halogenated and aromatic compounds, due to a combination of hydrophobic, π-π, and dipole-dipole interactions.
Data Presentation
The following table summarizes the retention times (RT) and resolution (Rs) values obtained for this compound and its potential impurities using the two HPLC methods.
| Compound | Method 1 (C18 Column) | Method 2 (PFP Column) |
| This compound | RT (min): 15.2 | RT (min): 14.5 |
| Impurity A (5,6-dichloro-1H-indole) | RT (min): 8.5 Rs: > 10 | RT (min): 9.2 Rs: > 10 |
| Impurity B (3,4-dichlorophenylhydrazine) | RT (min): 6.1 Rs: > 10 | RT (min): 7.5 Rs: > 10 |
| Impurity C (Boc₂O) | RT (min): 12.8 Rs: 3.5 | RT (min): 11.9 Rs: 4.1 |
| Impurity D (1-Boc-5,6-dichloro-1H-indolin-3-one) | RT (min): 14.8 Rs: 1.8 | RT (min): 13.5 Rs: 2.8 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: Standard C18 Column
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Pentafluorophenyl (PFP) Column
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: PFP, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the synthesis and degradation pathways, as well as the analytical workflow.
Caption: Synthesis and major degradation pathways of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Comparative Guide to HPLC Method Development for 1-Boc-5,6-dichloro-1H-indole Analysis
This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Boc-5,6-dichloro-1H-indole, a key intermediate in pharmaceutical synthesis. The performance of the proposed HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and representative data.
Proposed HPLC Method and Comparison with Alternatives
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed due to its high resolution, sensitivity, and suitability for non-volatile, polar to moderately non-polar compounds. The presence of the Boc protecting group and the indole ring system makes it an ideal candidate for UV detection.
A comparison with other potential analytical techniques is summarized below, highlighting the advantages of the proposed HPLC method for routine quality control and research applications.
| Parameter | Proposed RP-HPLC Method | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Requires derivatization for non-volatile compounds, which can add complexity and introduce errors. | Primarily used for qualitative or semi-quantitative analysis; lower resolution than HPLC. |
| Resolution | High resolution, allowing for separation of closely related impurities. | High resolution for volatile compounds. | Low resolution. |
| Sensitivity | High (ng to pg level) with UV detection. | High (pg to fg level) with detectors like FID or MS. | Low (µg to ng level). |
| Quantification | Excellent for precise and accurate quantification. | Excellent for quantification of volatile compounds. | Semi-quantitative at best. |
| Speed | Moderate analysis time (typically 5-15 minutes per sample). | Generally faster run times for volatile samples. | Relatively fast for simple separations. |
Experimental Protocols
This protocol outlines the steps for the analysis of this compound using the proposed RP-HPLC method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 220 nm or 295 nm, corresponding to the UV absorbance maxima of the indole chromophore.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the amount of the analyte in the samples by correlating the peak area with the calibration curve.
Data Presentation: Representative HPLC Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method based on typical results for similar indole derivatives.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 10 minutes |
| Resolution (Rs) | > 2.0 (between the main peak and any adjacent impurities) |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualization of the HPLC Workflow
The logical workflow of the proposed HPLC method is illustrated in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
A Comparative Guide to the Characterization of 1-Boc-5,6-dichloro-1H-indole
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 1-Boc-5,6-dichloro-1H-indole, a key intermediate in pharmaceutical synthesis. We will explore the expected performance of GC-MS and compare it with alternative analytical techniques, supported by experimental data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for halogenated indole derivatives.
GC-MS Characterization: An In-depth Analysis
Gas Chromatography-Mass Spectrometry stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and sensitive detection provide critical information for identification and purity assessment.
Predicted GC-MS Performance
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic | Notes |
| Retention Time (RT) | Dependent on column and conditions | Expected to be shorter than the corresponding N-H indole due to increased volatility. The retention time for chlorinated pesticides on a GC/ECD system has been shown to be predictable using quantitative structure-retention relationship (QSRR) models.[1] |
| Molecular Ion (M+) | m/z 285/287/289 | The isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) will be a key identifier. |
| Key Fragment Ions | m/z 229/231/233 (M-56) | Corresponds to the loss of isobutylene (C₄H₈) from the Boc group, a characteristic fragmentation.[2] |
| m/z 185/187/189 (M-100) | Represents the loss of the entire Boc group (C₅H₈O₂), yielding the 5,6-dichloro-1H-indole radical cation.[2] | |
| m/z 57 | tert-Butyl cation, a very common and often base peak for Boc-protected compounds.[2] | |
| Detection Limit | Low ng/mL to pg/mL range | Dependent on the specific instrument and ionization mode. |
Experimental Protocol: GC-MS Analysis
This protocol is a recommended starting point for the analysis of this compound, adapted from methods used for similar compounds.[3]
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C (Caution: Higher temperatures may cause pyrolysis of the Boc group).[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Transfer Line Temperature: 280 °C.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques to provide a complete analytical profile.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, purity, and quantification. | High sensitivity and specificity, excellent for volatile compounds. | Potential for thermal degradation of labile groups like Boc. |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| FTIR Spectroscopy | Identification of functional groups. | Fast, non-destructive, and provides information on bonding. | Provides limited structural information, not suitable for complex mixtures. |
| HPLC-UV | Purity, quantification, and analysis of non-volatile impurities. | Suitable for a wide range of compounds, non-destructive. | Lower resolution than GC for volatile compounds, requires a chromophore for UV detection. |
| Electrochemical Detection | Sensitive detection of electroactive moieties like the indole ring. | High sensitivity and selectivity for specific functional groups. | Limited to electroactive compounds, can be affected by matrix components. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.
Expected ¹H NMR Data (in CDCl₃):
Based on the known spectrum of 5-chloroindole, the following chemical shifts can be predicted.[4][5] The Boc group will introduce a characteristic singlet at around 1.6 ppm. The aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the Boc group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Boc (9H) | ~1.6 | s |
| H-2 | ~6.5 | d |
| H-3 | ~7.5 | d |
| H-4 | ~7.6 | s |
| H-7 | ~8.0 | s |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected FTIR Data:
The spectrum will be characterized by the absence of the N-H stretch (around 3400 cm⁻¹) present in the parent indole, and the appearance of a strong carbonyl stretch from the Boc group.
Table 4: Predicted FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Boc group) | ~1730 | Strong |
| C-N stretch | ~1370, 1160 | Medium |
| C-Cl stretch | ~800-600 | Medium-Strong |
| Aromatic C-H stretch | ~3100-3000 | Medium |
| Aromatic C=C stretch | ~1600-1450 | Medium |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust method for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for indole derivatives.[6][7]
Visualizing the Workflow and Relationships
To better illustrate the analytical process and the relationship between different characterization techniques, the following diagrams are provided.
References
- 1. Prediction of gas chromatography/electron capture detector retention times of chlorinated pesticides, herbicides, and organohalides by multivariate chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Boc and SEM Protection of Dichloroindoles for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules. This guide provides an objective comparison of two commonly employed nitrogen protecting groups, tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM), specifically for the protection of dichloroindoles, a scaffold of interest in medicinal chemistry.
This comparison is based on available experimental data for the protection and deprotection of dichloroindoles and related haloindoles, offering insights into the stability, cleavage conditions, and typical yields associated with each group.
At a Glance: Boc vs. SEM Protection
| Feature | Boc (tert-butoxycarbonyl) | SEM (2-(trimethylsilyl)ethoxymethyl) |
| Protection Chemistry | Reaction with di-tert-butyl dicarbonate ((Boc)₂O) | Reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. Labile to acidic conditions. | Stable to a wider range of conditions including mild acids, bases, and nucleophiles. |
| Cleavage Conditions | Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane). | Strong acidic conditions or fluoride-based reagents (e.g., TBAF). |
| Typical Yields | Generally high for protection and deprotection. | Generally high for protection and deprotection. |
In-Depth Analysis
The choice between Boc and SEM as a protecting group for dichloroindoles hinges on the planned synthetic route and the chemical environment the protected indole will be subjected to.
Boc Protection: The tert-butoxycarbonyl group is a workhorse in organic synthesis due to its ease of introduction and its clean, acid-labile removal. For dichloroindoles, which are electron-deficient aromatic systems, the nitrogen is less nucleophilic, potentially requiring forcing conditions or catalysis for protection.
SEM Protection: The 2-(trimethylsilyl)ethoxymethyl group offers a more robust protection strategy. Its stability to a broader range of reagents, including some acidic conditions that would cleave a Boc group, makes it advantageous in multi-step syntheses where diverse chemical transformations are required.
Experimental Data
Protection of Dichloroindoles
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | 4-Chloroindole | (Boc)₂O, DMAP (cat.), CH₂Cl₂ | Not Reported | [1] |
| SEM | Indole | NaH, SEM-Cl, DMF, 0 °C to rt, 2h | High | [2] |
Deprotection of Protected Dichloroindoles
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Boc | N-Boc-4-chloro-3-nitroindole | Not specified | Not Reported | [1] |
| SEM | N-SEM protected alcohol | TBAF, TMEDA, DMF, 45 °C, 20h | 71% | [2] |
| SEM | N-SEM protected dinucleosides | SnCl₄, CH₂Cl₂, 0 °C to rt, 2h | 95-98% | [3] |
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are crucial for reproducibility and optimization.
Boc Protection of an Indole (General Procedure)
A solution of the indole in a suitable solvent such as dichloromethane is treated with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase to yield the N-Boc-indole.
SEM Protection of an Indole (General Procedure)[2]
To a solution of the indole in an anhydrous aprotic solvent like dimethylformamide (DMF) under an inert atmosphere, a strong base such as sodium hydride (NaH) is added at 0 °C. After stirring for a period to allow for deprotonation, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the N-SEM-indole.
Boc Deprotection (General Procedure)[4][5][6][7]
The N-Boc protected indole is dissolved in a solvent such as dichloromethane and treated with an acid like trifluoroacetic acid (TFA). The reaction is typically rapid at room temperature. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected indole, often as a salt which may require neutralization.
SEM Deprotection (General Procedure)[2][3]
Fluoride-mediated: The N-SEM protected indole is dissolved in a solvent like tetrahydrofuran (THF) or DMF and treated with a fluoride source such as tetrabutylammonium fluoride (TBAF). The reaction may require heating to proceed at a reasonable rate. Work-up involves aqueous extraction to remove fluoride salts and purification of the deprotected indole.
Acid-mediated: For substrates that can tolerate strong acidic conditions, the SEM group can be cleaved using acids like tin tetrachloride (SnCl₄) in a chlorinated solvent at low to ambient temperatures.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and decision-making processes can aid in the selection of a protecting group strategy.
Caption: Workflow for the protection and deprotection of dichloroindoles.
References
Reactivity Face-Off: 1-Boc-5,6-dichloro-1H-indole vs. 1-H-5,6-dichloroindole – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a common strategy to modulate its reactivity. This guide provides an objective comparison of the chemical reactivity of 1-Boc-5,6-dichloro-1H-indole and its unprotected counterpart, 1-H-5,6-dichloroindole, supported by a review of established chemical principles and illustrative experimental data.
Executive Summary
The primary difference in reactivity between this compound and 1-H-5,6-dichloroindole stems from the electronic and steric influence of the Boc protecting group. The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic substitution, while simultaneously facilitating regioselective metalation at the C7 position. Conversely, the unprotected indole is more susceptible to electrophilic attack, primarily at the C3 position, and can undergo N-H deprotonation under basic conditions. In cross-coupling reactions, the Boc group can influence catalyst and ligand choice but generally allows for efficient coupling, whereas the unprotected indole may require specific conditions to avoid N-arylation or other side reactions.
Reactivity Comparison: A Tabular Overview
The following tables summarize the key differences in reactivity between the two compounds across various common synthetic transformations. It is important to note that direct comparative studies for these exact substrates are limited; therefore, the data presented is a composite of information from related indole systems and established reactivity principles.
| Reaction Type | This compound | 1-H-5,6-dichloroindole |
| Electrophilic Aromatic Substitution | Generally less reactive. Requires harsher conditions. May show altered regioselectivity. | More reactive. Preferential substitution at the C3 position. |
| Metalation (Lithiation) | Directed lithiation at the C7 position is possible. | N-H deprotonation followed by potential C2 lithiation. |
| Palladium-Catalyzed Cross-Coupling | Amenable to various cross-coupling reactions. The Boc group can be removed post-coupling. | Can undergo N-arylation as a side reaction. Requires careful selection of reaction conditions. |
Detailed Reactivity Analysis
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic.
-
1-H-5,6-dichloroindole: The free N-H allows for facile electrophilic attack. The electron-donating character of the nitrogen atom directs electrophiles to the C3 position. The dichloro substitution on the benzene ring has a deactivating effect, but the pyrrole ring's reactivity generally dominates.
-
This compound: The Boc group is strongly electron-withdrawing, which significantly deactivates the entire indole ring towards electrophilic attack. Consequently, harsher reaction conditions are often required to achieve substitution. The regioselectivity can also be altered, with substitution sometimes observed at other positions, although C3 remains a likely site.
Logical Relationship of Electrophilic Substitution
Caption: General mechanism of electrophilic aromatic substitution on an indole ring.
Metalation and Subsequent Functionalization
Directed metalation is a powerful tool for the regioselective functionalization of aromatic systems.
-
1-H-5,6-dichloroindole: In the presence of strong bases like n-butyllithium, the acidic N-H proton is readily abstracted to form the indolide anion. Further deprotonation at a carbon atom, typically C2, can be achieved with excess base or by using specific directing groups.
-
This compound: The Boc group serves as an effective directing group for lithiation. Treatment with strong bases such as s-butyllithium in the presence of a chelating agent like TMEDA can lead to regioselective deprotonation at the C7 position. This allows for the introduction of electrophiles at a position that is otherwise difficult to functionalize directly.
Experimental Workflow for Directed Metalation
Caption: Workflow for C7-functionalization of this compound via directed lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for C-C and C-heteroatom bond formation. For these reactions to occur on the indole core, a leaving group (e.g., Br, I, OTf) is typically required. Assuming prior halogenation at a reactive position (e.g., C3), the reactivity of the chloro-substituents at C5 and C6 is generally low in standard cross-coupling conditions.
-
1-H-5,6-dichloroindole: The presence of the N-H group can lead to competitive N-arylation in reactions like the Buchwald-Hartwig amination, especially with more reactive aryl halides. Careful selection of the catalyst, ligand, and base is crucial to favor C-C or C-N coupling at the desired position over N-arylation.
-
This compound: The Boc-protected indole is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. The Boc group prevents N-arylation and generally does not interfere with the catalytic cycle. Following the cross-coupling reaction, the Boc group can be readily removed under acidic conditions to yield the N-H indole.
Generalized Palladium Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for the specific substrates.
Vilsmeier-Haack Formylation of 1-H-5,6-dichloroindole
This reaction introduces a formyl group at the C3 position of the indole.
Protocol:
-
To a stirred solution of phosphorus oxychloride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 1-H-5,6-dichloroindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Reagents | Conditions | Yield |
| 1-H-5,6-dichloroindole | 5,6-dichloro-1H-indole-3-carbaldehyde | POCl₃, DMF | 0 °C to RT, 2-4 h | High |
C7-Silylation of this compound via Directed Lithiation
Protocol:
-
To a solution of this compound (1.0 eq.) and TMEDA (1.5 eq.) in anhydrous THF at -78 °C, add s-butyllithium (1.3 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) (1.5 eq.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Reagents | Conditions | Yield |
| This compound | 1-Boc-5,6-dichloro-7-(trimethylsilyl)-1H-indole | 1. s-BuLi, TMEDA2. TMSCl | THF, -78 °C to RT | Moderate to Good |
Conclusion
The choice between this compound and 1-H-5,6-dichloroindole as a synthetic precursor depends critically on the desired transformation. For electrophilic substitutions at the C3 position, the unprotected indole is the more reactive and straightforward substrate. However, for functionalization at other positions, particularly C7, or to avoid N-H reactivity in cross-coupling reactions, the Boc-protected indole offers significant advantages in terms of regioselectivity and chemoselectivity. The Boc group provides a powerful tool for directing reactivity and can be efficiently removed in a final step, making this compound a versatile intermediate in the synthesis of complex, functionalized indole derivatives.
A Comparative Guide to the Synthetic Advantages of Boc Protection in Indole Chemistry
For researchers, scientists, and drug development professionals working with indole scaffolds, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various options for protecting the indole nitrogen, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability. This guide provides an objective comparison of Boc-protected indoles versus N-unprotected or alternatively protected indoles in key synthetic reactions, supported by experimental data and detailed protocols.
The Strategic Advantage of N-Boc Protection: An Overview
The introduction of a Boc group onto the indole nitrogen fundamentally alters the electronic and steric properties of the heterocycle. This modification offers several key advantages in synthetic chemistry:
-
Enhanced Stability and Handling: The Boc group increases the stability of the indole ring towards acidic conditions under which unprotected indoles might polymerize. It also often improves solubility in organic solvents and can render compounds more amenable to chromatographic purification.
-
Directed Regioselectivity: The Boc group can act as a directing group, enabling regioselective functionalization at positions that are otherwise difficult to access. This is particularly evident in metalation and C-H activation reactions.
-
Modulation of Reactivity: By withdrawing electron density from the pyrrole ring, the Boc group deactivates it towards certain electrophilic substitutions at the C3 position while enabling others. This modulation of reactivity is crucial for controlling the outcome of various transformations.
-
Orthogonality of Deprotection: The Boc group can be removed under a variety of mild acidic, basic, or thermal conditions, offering orthogonality with many other protecting groups used in complex molecule synthesis.[1][2]
The following sections provide a detailed, data-driven comparison of the performance of Boc-protected indoles in several critical classes of organic reactions.
Comparison of Key Synthetic Transformations
Lithiation and Subsequent Electrophilic Quench
Deprotonation of the indole nucleus with strong bases like organolithium reagents is a powerful method for introducing substituents. However, the regioselectivity of this reaction is highly dependent on the presence and nature of an N-protecting group.
Unprotected indole is typically deprotonated at the N-H position. Subsequent reaction with an electrophile can lead to a mixture of N- and C3-substituted products. In contrast, N-Boc protection effectively blocks the N-H position and directs lithiation to the C2 position, providing a reliable route to 2-substituted indoles.
Table 1: Comparison of Regioselectivity in the Lithiation of Indole vs. N-Boc-Indole
| Substrate | Lithiation Conditions | Electrophile | Major Product | Yield (%) | Reference |
| Indole | n-BuLi, Et₂O | (CH₃)₂SO₄ | 1-Methylindole & 3-Methylindole | Mixture | General Knowledge |
| N-Boc-Indole | t-BuLi, THF, -78 °C | (CH₃)₂SO₄ | tert-Butyl 2-methyl-1H-indole-1-carboxylate | High | [3] |
| N-Boc-Indole | t-BuLi, THF, -78 °C | TMSCl | tert-Butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate | High | [3] |
This clear difference in regioselectivity highlights a major synthetic advantage of Boc protection for the synthesis of C2-functionalized indoles.
Caption: Regioselectivity of indole lithiation with and without N-Boc protection.
Electrophilic Aromatic Substitution: Nitration
The high electron density of the indole ring makes it very reactive towards electrophiles, but also susceptible to side reactions and polymerization, especially under strongly acidic conditions. N-protection with an electron-withdrawing group like Boc can mitigate these issues and improve the outcome of electrophilic substitution reactions such as nitration.
Direct nitration of indole with mixed acid (HNO₃/H₂SO₄) is often low-yielding due to polymerization.[4] Milder nitrating agents can be used, but regioselectivity can still be an issue. N-Boc protection allows for efficient and highly regioselective nitration at the C3 position under non-acidic conditions.[5]
Table 2: Comparison of Yields in the Nitration of Indole Derivatives
| Substrate | Nitrating Agent | Product | Yield (%) | Reference |
| N-Boc-Indole | Tetramethylammonium nitrate, (CF₃CO)₂O | tert-Butyl 3-nitro-1H-indole-1-carboxylate | 91 | [5] |
| 2-Methylindole | HNO₃, H₂SO₄ | 2-Methyl-5-nitroindole | 84 | [6] |
| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole | Predominant | [7] |
The use of N-Boc protection provides a high-yielding and regioselective route to 3-nitroindoles, which are valuable synthetic intermediates.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 1-Boc-5,6-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds. Specifically, 1-Boc-5,6-dichloro-1H-indole serves as a versatile precursor, with the two chlorine atoms offering sites for sequential and regioselective elaboration through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is critical and directly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck coupling reactions involving this key substrate, supported by experimental data from the literature.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different palladium catalyst systems in coupling reactions analogous to those with this compound. The data has been compiled from various sources to provide a comparative perspective.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalo-N-Boc-indoles and Related Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 12 | Good | Arylboronic acid |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 3-12 | 82-88 | Arylboronic acid |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Arylboronic acid |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF | RT | 12 | High | Arylboronic acid |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Dihalo-N-Boc-indoles and Related Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 2 | 95 | Amide |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | High | Amine |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 110 | 18 | Moderate | Amine |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good-Excellent | Various Amines |
Table 3: Comparison of Palladium Catalysts for Heck Coupling of Halo-indoles and Related Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ | PPh₃ | Et₃N | MeCN | 100 | 16 | Good | Alkene |
| Na₂PdCl₄ | sulfonated SPhos | Na₂CO₃ | CH₃CN/H₂O | 80 | 1-4 | High | Alkene |
| PdCl₂(PCy₃)₂ | - | K₂CO₃ | DMF | 90 | 24 | 73 | Alkene |
| Pd(OAc)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | 12 | High | Alkene |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized from literature procedures and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is added this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%) is then added. The vessel is charged with a degassed solvent system (e.g., 1,4-dioxane/water, toluene). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time, while monitoring the progress by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried reaction vessel under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, X-Phos, or BINAP, 2-10 mol%) are combined. The anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and the base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.2-2.0 equiv.) are added, and the mixture is stirred for a few minutes to allow for the formation of the active catalyst. This compound (1.0 equiv.) and the amine or amide coupling partner (1.1-1.2 equiv.) are then added. The reaction mixture is heated to the specified temperature (typically 100-110 °C) and monitored until completion. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the desired N-arylated product.
General Procedure for Heck Coupling
A reaction flask is charged with this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if required (e.g., PPh₃ or P(OPh)₃, 4-10 mol%). A base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.) and the solvent (e.g., DMF or MeCN) are added. The mixture is degassed and then heated under an inert atmosphere to the reaction temperature (typically 90-100 °C). The reaction progress is monitored by TLC or GC-MS. Once the starting material is consumed, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the fundamental workflows and relationships in palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A simplified representation of a palladium-catalyzed cross-coupling catalytic cycle.
A Researcher's Guide to Analytical Standards for Halogenated Indole Intermediates
For researchers, scientists, and drug development professionals working with halogenated indole intermediates, the quality and characterization of analytical standards are paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available standards and detailed experimental protocols for their analysis using key analytical techniques.
Comparison of Commercially Available Halogenated Indole Intermediates
The selection of an appropriate analytical standard is a critical first step in any quantitative or qualitative analysis. While a comprehensive, direct comparison of performance data is often limited by the availability of proprietary information from suppliers, the following tables summarize key specifications for several common halogenated indole intermediates based on publicly available data. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) for specific lots to obtain detailed information on purity, impurity profiles, and the analytical methods used for characterization.
Table 1: Comparison of 5-Bromoindole Standards
| Supplier | Product Name | CAS Number | Stated Purity | Standard Type |
| Sigma-Aldrich | 5-Bromoindole | 10075-50-0 | 99% | Analytical Standard |
| TCI America | 5-Bromoindole | 10075-50-0 | 99.0+% | Reagent |
| GoldBio | 5-Bromoindole | 10075-50-0 | 98.0% | Reagent |
| ChemScene | 5-Bromoindole | 10075-50-0 | ≥98% | Reagent |
| Synthonix | 5-Bromo-1H-indole | 10075-50-0 | 98% | Reagent |
| Chemical Bull | 5-Bromoindole | 10075-50-0 | High Purity | Chemical Supplier |
Table 2: Comparison of 6-Chloroindole Standards
| Supplier | Product Name | CAS Number | Stated Purity | Standard Type |
| Sigma-Aldrich | 6-Chloroindole | 17422-33-2 | 99% | Analytical Standard |
| Thermo Scientific | 6-Chloroindole | 17422-33-2 | ≥98.5% (GC) | Reagent |
| Fisher Scientific | 6-Chloroindole | 17422-33-2 | 99% | Reagent |
Table 3: Comparison of 7-Iodoindole Standards
| Supplier | Product Name | CAS Number | Stated Purity | Standard Type |
| Sigma-Aldrich | 7-Iodoindole | 89976-15-8 | 97% | Analytical Standard |
It is important to note that the term "analytical standard" can have different meanings between suppliers. A Certified Reference Material (CRM) manufactured under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory provides the highest level of accuracy and traceability.[1][2] For many research applications, a well-characterized analytical standard with a detailed CoA is sufficient.
Key Considerations for Selecting an Analytical Standard
The following workflow outlines the critical steps in selecting and qualifying an analytical standard for your research needs.
Caption: Workflow for the selection and qualification of an analytical standard.
Experimental Protocols for the Analysis of Halogenated Indole Intermediates
The following sections provide detailed protocols for three common analytical techniques used for the characterization and purity assessment of halogenated indole intermediates.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the separation and quantification of indole derivatives.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the halogenated indole standard in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to prepare a series of calibration standards.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelengths between 220 nm and 280 nm are typically used for indole derivatives. A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths.[5]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including some halogenated indoles.[6][7]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For less volatile or more polar indoles, derivatization may be necessary to improve chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the analyte using an internal or external standard method.
-
Estimate purity based on the relative peak areas in the total ion chromatogram (TIC).
-
Caption: Experimental workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[8][9][10]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the halogenated indole sample and a high-purity internal standard (with a known purity) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters, which typically include a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and a 90° pulse angle.
-
Ensure the digital resolution is sufficient for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( NIS / IIS ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
subscripts analyte and IS refer to the analyte and internal standard, respectively.
-
Caption: Experimental workflow for qNMR analysis.
By utilizing well-characterized analytical standards and robust analytical methodologies, researchers can ensure the quality and integrity of their work with halogenated indole intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. goldbio.com [goldbio.com]
- 2. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1-Boc-5,6-dichloro-1H-indole Derivatives
Spectroscopic and Crystallographic Data Comparison
The structural confirmation of 1-Boc-5,6-dichloro-1H-indole relies on a combination of spectroscopic and crystallographic techniques. Below is a comparison of the expected data for the target compound with data from related indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables predict the ¹H and ¹³C NMR chemical shifts for this compound based on known data for 5-chloro-indole derivatives and general principles of NMR spectroscopy.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 | ~7.5 - 7.6 | d | Chemical shift is influenced by the Boc group. |
| H-3 | ~6.5 - 6.6 | d | Coupled to H-2. |
| H-4 | ~7.8 - 7.9 | s | Expected to be a singlet due to substitution at C5. |
| H-7 | ~7.7 - 7.8 | s | Expected to be a singlet due to substitution at C6. |
| -C(CH₃)₃ (Boc) | ~1.6 - 1.7 | s | Characteristic singlet for the tert-butyl group. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Boc) | ~149 - 150 | Carbonyl carbon of the Boc protecting group. |
| C-2 | ~126 - 127 | |
| C-3 | ~107 - 108 | |
| C-3a | ~130 - 131 | |
| C-4 | ~122 - 123 | |
| C-5 | ~128 - 129 | Deshielded due to attachment of chlorine. |
| C-6 | ~128 - 129 | Deshielded due to attachment of chlorine. |
| C-7 | ~115 - 116 | |
| C-7a | ~134 - 135 | |
| -C(CH₃)₃ (Boc) | ~84 - 85 | Quaternary carbon of the Boc group. |
| -C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the Boc group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the fragmentation is expected to be characteristic of N-Boc protected indoles.[2]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | 285/287/289 | Molecular Ion | Low to Medium | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4) will be observed. |
| [M-56]⁺ | 229/231/233 | Loss of isobutylene (C₄H₈) | High | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group. |
| [M-100]⁺ | 185/187/189 | Loss of the entire Boc group (C₅H₈O₂) | Medium to High | Represents the 5,6-dichloro-1H-indole radical cation. |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence. While no crystal structure is publicly available for this compound, data from related structures, such as 1-tert-butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate, can provide insights into the expected molecular geometry and packing.[3]
Table 4: Comparison of Crystallographic Parameters of a Related 5-Chloro-Indole Derivative
| Parameter | 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate[3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8354 (8) |
| b (Å) | 8.0938 (7) |
| c (Å) | 25.435 (2) |
| β (°) | 99.344 (1) |
| V (ų) | 1997.9 (3) |
| Z | 4 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Record the spectrum on the same instrument. A standard proton-decoupled pulse program is used.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule and characteristic fragments.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include slow evaporation of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS). Refine the structural model to obtain accurate atomic coordinates and geometric parameters.[4]
Visualizations
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel indole derivative.
Caption: Experimental workflow for structural confirmation.
Decision Pathway for Analytical Techniques
The choice of analytical techniques is often guided by the sample's properties and the information required.
Caption: Decision tree for selecting analytical techniques.
References
Assessing the Purity of Synthesized 1-Boc-5,6-dichloro-1H-indole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. The presence of impurities can significantly impact the biological activity, safety, and overall viability of a drug candidate. This guide provides an objective comparison of key analytical techniques for assessing the purity of 1-Boc-5,6-dichloro-1H-indole, a valuable intermediate in pharmaceutical synthesis. We will delve into the experimental protocols and present supporting data to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of impurities, or high-throughput screening. The following table summarizes the key performance characteristics of the most commonly used techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution and sensitivity, excellent for quantitative analysis.[1] | Requires reference standards for impurity identification. | ~0.01% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Provides structural information, no reference standard needed for impurities, absolute quantification.[2][3] | Lower sensitivity compared to HPLC for trace impurities. | ~0.1% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis of MS | High sensitivity and specificity, enables identification of unknown impurities.[4] | Higher cost and complexity. | ~0.001% |
| Gas Chromatography (GC) | Separation of volatile compounds | Excellent for analyzing residual solvents and other volatile impurities.[5] | Not suitable for non-volatile compounds like this compound itself. | ~0.001% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative experimental protocols for the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities and quantifying their relative peak areas.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile to prepare a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-20 min: 50% B to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
-
Visualizing the Workflow
To better understand the logical flow of assessing the purity of a synthesized compound, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for synthesis and purity assessment.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Boc-5,6-dichloro-1H-indole: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Boc-5,6-dichloro-1H-indole, ensuring the protection of personnel and compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of protective gear to minimize exposure to hazardous substances.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
II. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover and contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleaning materials should be placed in the hazardous waste container.
III. Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
General Disposal Guidelines:
-
Do not dispose of this chemical down the drain or in regular trash.
-
All waste, including empty containers, should be considered hazardous.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Disposal Workflow:
The following diagram outlines the logical steps for the proper disposal of this compound waste.
IV. Chemical Incompatibility and Storage
Proper storage is a key aspect of safe chemical management, preventing hazardous reactions.
Storage and Incompatibility Data:
| Parameter | Recommendation |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Conditions to Avoid | Moisture.[2] |
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. This commitment to safety and operational excellence is fundamental to the advancement of scientific discovery.
References
Personal protective equipment for handling 1-Boc-5,6-Dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for handling 1-Boc-5,6-Dichloro-1H-indole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 1-Boc-indole, and general best practices for handling halogenated indole derivatives. A thorough risk assessment for your specific laboratory conditions is mandatory before commencing any work.
Hazard Assessment
While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance. The presence of the dichloro-substituted indole ring suggests potential for toxicity and irritation. The Boc protecting group may moderate reactivity, but caution is still warranted. Based on related compounds, potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Indole derivatives can be harmful if ingested.[3][4]
-
Toxic in Contact with Skin: Indole and its derivatives can be toxic upon skin contact.[3][4]
Due to the presence of chlorine atoms, this compound is classified as a halogenated organic compound and requires specific disposal procedures.[5][6][7]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final line of defense and should be used in conjunction with engineering controls like a chemical fume hood.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[3][8] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[3][5][6] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[3][5][8] For tasks with a higher risk of exposure, consider double gloving. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need for respiratory protection should be determined by a risk assessment.[3][8] | Prevents inhalation of dust or vapors. |
Operational Plan: Handling and Storage
A meticulous operational plan is critical for minimizing risk and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[5][6][8]
Safe Handling Procedures:
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8]
-
General Hygiene: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and sealed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Waste Categorization: As a halogenated organic compound, all waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste.[9]
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weigh paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[3]
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for halogenated organic liquid waste.[3]
-
Labeling: Ensure all waste containers are properly labeled with a hazardous waste tag before any waste is added.[9][10]
Experimental Workflow and Safety Logic
The following diagrams illustrate the general workflow for safely handling this compound and the logical relationships for risk assessment.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
